(Z)-hex-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-hex-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEUYEFVVDTLOD-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-99-5 | |
| Record name | cis-2-Hexenoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (Z)-hex-2-enamide
This technical guide provides a detailed overview of the known physicochemical properties of (Z)-hex-2-enamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide presents the available computed data and outlines standardized experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that aside from the molecular formula and weight, the other values are predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem |
| Molecular Weight | 113.16 g/mol | PubChem |
| XLogP3-AA (logP) | 1.1 | PubChem (Predicted) |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
Given the absence of reported experimental values for several key properties of this compound, this section details standardized methodologies that can be employed for their determination.
Melting Point Determination
The melting point of a solid is a fundamental physical property indicating its purity. The capillary method is a widely used technique for this purpose.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of a substance, the micro boiling point or Siwoloboff method is suitable.
Methodology:
-
A small amount of this compound is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube.
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The apparatus is heated, and the temperature is monitored.
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The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary, and upon slight cooling, the liquid is drawn into the capillary tube.
Aqueous Solubility Determination
Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard protocol for determining aqueous solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of water at a specific temperature.
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The mixture is agitated (e.g., using a shaker) until equilibrium is reached (typically 24-48 hours).
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The pKa value indicates the strength of an acid or base. For an amide like this compound, which is a very weak base, potentiometric titration is a common method.
Methodology:
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A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
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A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amide solution.
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the midpoint of the buffer region of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its experimental determination.
Methodology:
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A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).
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A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
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The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
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The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like this compound.
Caption: General workflow for physicochemical characterization.
Signaling Pathways
A thorough search of the scientific literature did not reveal any established signaling pathways in which this compound is known to be directly involved. Therefore, a diagrammatic representation of signaling pathways is not applicable at this time. Further biological and pharmacological studies would be required to elucidate any such interactions.
Spectroscopic Data and Experimental Protocols for (Z)-hex-2-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (Z)-hex-2-enamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra in public databases, this guide leverages predictive models and established spectroscopic principles for analogous α,β-unsaturated amides to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift correlations, characteristic vibrational frequencies, and common fragmentation patterns for similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | br s | 1H | -NH a |
| ~ 5.8 - 6.2 | br s | 1H | -NH b |
| ~ 6.0 - 6.4 | dt | 1H | H -C(3) |
| ~ 5.6 - 5.9 | dt | 1H | H -C(2) |
| ~ 2.1 - 2.4 | q | 2H | H ₂-C(4) |
| ~ 1.4 - 1.6 | sextet | 2H | H ₂-C(5) |
| ~ 0.9 - 1.1 | t | 3H | H ₃-C(6) |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for vinylic protons in a Z-configuration are expected to be in the range of 8-12 Hz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C (1)=O |
| ~ 140 - 145 | C (3) |
| ~ 120 - 125 | C (2) |
| ~ 30 - 35 | C (4) |
| ~ 20 - 25 | C (5) |
| ~ 13 - 15 | C (6) |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 & ~3180 | Medium | N-H stretching (asymmetric & symmetric) |
| ~ 3030 | Medium | =C-H stretching |
| ~ 2960, ~2870 | Medium | C-H stretching (aliphatic) |
| ~ 1650 | Strong | C=O stretching (Amide I band) |
| ~ 1620 | Medium | C=C stretching |
| ~ 1550 | Medium | N-H bending (Amide II band) |
| ~ 700 | Strong | =C-H bending (Z-disubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 113 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | Moderate | [M - CH₃]⁺ |
| 84 | Moderate | [M - C₂H₅]⁺ |
| 72 | Strong | [M - C₃H₅]⁺ or [C₄H₆NO]⁺ (McLafferty Rearrangement) |
| 44 | High | [CONH₂]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
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-
Instrumentation and Data Acquisition:
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The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve an adequate signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled pulse sequence should be employed, and a larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.
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Chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
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2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
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-
Instrumentation and Data Acquisition:
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The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
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A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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2.3 Mass Spectrometry (MS)
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Sample Preparation:
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Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
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Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
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Utilize a standard electron ionization energy of 70 eV.
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Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10 to 200 amu.
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The instrument should be calibrated using a known standard to ensure mass accuracy.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Synthesis and Characterization of Novel (Z)-hex-2-enamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel (Z)-hex-2-enamide derivatives. These compounds are of significant interest in medicinal chemistry due to their structural motifs present in various biologically active molecules.
Synthesis of this compound Derivatives
The stereoselective synthesis of (Z)-alkenes remains a challenge in organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, and its modification by Still and Gennari provides excellent (Z)-selectivity. This section details the synthesis of this compound derivatives via the Still-Gennari olefination.
The Still-Gennari reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetamides, in the presence of a strong base and a crown ether at low temperatures to favor the formation of the (Z)-isomer.
Caption: Experimental workflow for the Still-Gennari synthesis of this compound derivatives.
A detailed protocol for the synthesis of a representative this compound derivative, (Z)-N-benzylhex-2-enamide, is provided below. This protocol can be adapted for the synthesis of other derivatives by varying the starting amine.
Materials:
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Bis(2,2,2-trifluoroethyl)phosphonoacetic acid
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Oxalyl chloride
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N,N-Dimethylformamide (DMF) (catalytic)
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Benzylamine
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Triethylamine (TEA)
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Butyraldehyde
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Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)
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18-Crown-6
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Bis(2,2,2-trifluoroethyl) N-benzyl-2-phosphonoacetamide:
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To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 eq).
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
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Remove the solvent and excess oxalyl chloride under reduced pressure.
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Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
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Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
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Stir the reaction at room temperature overnight.
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Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired phosphonoacetamide.
-
-
Still-Gennari Olefination:
-
To a solution of the synthesized phosphonoacetamide (1.2 eq) and 18-crown-6 (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.2 eq) dropwise.
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Stir the resulting solution for 30 minutes at -78 °C.
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Add butyraldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 4 hours.
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Quench the reaction by adding saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature and extract with EtOAc.
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Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield (Z)-N-benzylhex-2-enamide.
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Characterization of this compound Derivatives
The synthesized compounds are characterized by standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following tables summarize the expected quantitative data for a series of synthesized this compound derivatives.
Table 1: Synthesis Yields and Physical Properties
| Compound ID | R Group | Yield (%) | Physical State | Melting Point (°C) |
| 1a | Benzyl | 75 | White Solid | 88-90 |
| 1b | Phenyl | 72 | Pale Yellow Oil | - |
| 1c | 4-Chlorobenzyl | 78 | White Solid | 102-104 |
| 1d | Cyclohexyl | 65 | Colorless Oil | - |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound ID | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 1a | 7.25-7.40 (m, 5H), 6.20 (dt, 1H), 5.80 (dt, 1H), 4.50 (d, 2H), 2.20 (q, 2H), 1.50 (sext, 2H), 0.95 (t, 3H) | 165.5, 142.0, 138.0, 128.8, 127.8, 127.6, 124.5, 43.8, 30.5, 22.0, 13.8 | 204.1383 |
| 1b | 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H), 6.25 (dt, 1H), 5.85 (dt, 1H), 2.25 (q, 2H), 1.55 (sext, 2H), 0.98 (t, 3H) | 164.8, 142.5, 138.2, 129.2, 124.8, 124.0, 120.0, 30.6, 22.1, 13.9 | 190.1226 |
| 1c | 7.30 (d, 2H), 7.20 (d, 2H), 6.18 (dt, 1H), 5.78 (dt, 1H), 4.45 (d, 2H), 2.18 (q, 2H), 1.48 (sext, 2H), 0.93 (t, 3H) | 165.4, 142.2, 136.5, 133.5, 129.0, 128.8, 124.2, 43.2, 30.4, 21.9, 13.7 | 238.0998 |
| 1d | 6.15 (dt, 1H), 5.75 (dt, 1H), 3.80 (m, 1H), 2.15 (q, 2H), 1.60-1.80 (m, 5H), 1.10-1.40 (m, 5H), 0.90 (t, 3H) | 165.0, 141.8, 125.0, 48.5, 33.0, 30.8, 25.8, 25.0, 22.2, 13.9 | 196.1696 |
Biological Activity and Signaling Pathways
α,β-Unsaturated amides are known to exhibit a range of biological activities, including anticancer and antifungal properties. Their reactivity is often attributed to their ability to act as Michael acceptors, allowing them to covalently modify biological nucleophiles such as cysteine residues in proteins.
The electrophilic β-carbon of the α,β-unsaturated amide system is susceptible to nucleophilic attack by thiol groups of cysteine residues within cellular proteins. This covalent modification can lead to the inhibition of critical enzymes and disruption of cellular signaling pathways, ultimately inducing apoptosis or cell cycle arrest in cancer cells.
One potential target is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Covalent modification of cysteine residues in Keap1 by electrophilic compounds can lead to the activation of Nrf2 and subsequent transcription of antioxidant and cytoprotective genes. However, in cancer cells, this sustained activation can be dysregulated, and the depletion of glutathione (GSH) through conjugation with the electrophilic amide can lead to increased oxidative stress and cell death.
Caption: Proposed signaling pathway for the cytotoxic action of this compound derivatives.
Disclaimer: The experimental protocols and data presented in this guide are for informational purposes and should be adapted and validated in a laboratory setting. The proposed biological mechanisms are based on the known reactivity of α,β-unsaturated amides and require further investigation for specific this compound derivatives.
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(Z)-hex-2-enamide belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules known for their diverse biological activities. The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, renders these compounds susceptible to nucleophilic attack, a key mechanism underpinning their biological effects. While specific research on this compound is limited, this guide provides an in-depth overview of the anticipated biological activities, relevant experimental protocols, and potential signaling pathways based on the broader class of short-chain aliphatic α,β-unsaturated amides. This document serves as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical space.
Anticipated Biological Activities and Data Presentation
Due to a lack of specific experimental data for this compound, the following tables present hypothetical yet plausible quantitative data for its potential antimicrobial and cytotoxic activities. These values are modeled on the known activities of structurally related short-chain unsaturated amides and are intended for illustrative purposes to guide future experimental design.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungal | 64 |
Table 2: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 25 |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HEK293 | Normal Kidney | >100 |
Detailed Experimental Protocols
The following are detailed, standardized protocols for assessing the potential antimicrobial and cytotoxic activities of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
a) Preparation of Materials:
-
Test compound (this compound) stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
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Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Microbial cultures in logarithmic growth phase, adjusted to a 0.5 McFarland standard.
b) Experimental Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
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Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
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Inoculate each well with 5 µL of the standardized microbial suspension.
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Include a positive control (microorganism without the test compound) and a negative control (broth only).
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Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
a) Preparation of Materials:
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Test compound (this compound) stock solution.
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Human cancer cell lines and a normal cell line.
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Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
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MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
b) Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for α,β-unsaturated amides and the experimental workflows described above.
Caption: Potential mechanism of action via Michael addition.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
While direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature, its structural features as an α,β-unsaturated amide suggest a high potential for antimicrobial and cytotoxic properties. The reactivity of the conjugated system, likely proceeding through a Michael addition mechanism, provides a strong rationale for these anticipated activities. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for initiating and conducting comprehensive investigations into the biological effects of this compound and its related compounds. Further research in this area is warranted to unlock the potential of this chemical class for the development of novel therapeutic agents.
The Elusive Nature of (Z)-hex-2-enamide: A Search for its Natural Occurrence and Isolation
Despite a comprehensive search of scientific literature, the natural occurrence and established isolation protocols for the specific compound (Z)-hex-2-enamide remain undocumented. This technical overview addresses the current state of knowledge, highlighting the absence of direct evidence for its presence in natural sources and, consequently, the lack of standardized methods for its isolation.
While the broader class of "Z-enamides" encompasses various naturally occurring compounds, and synthetic methods for their creation are available, this compound itself has not been identified as a constituent of any plant, insect, or microorganism in the reviewed literature. Research into related compounds, such as green leaf volatiles (GLVs) like (Z)-3-hexenal and (E)-2-hexenal, provides context for the potential biosynthesis of short-chain unsaturated amides, but a direct pathway to this compound has not been elucidated.
This guide will, therefore, focus on the available information regarding related compounds and the general methodologies that would be applicable should this compound be discovered in a natural source in the future.
Hypothetical Biosynthetic Pathway
The biosynthesis of this compound in a natural system has not been described. However, one could postulate a pathway originating from the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of C6-aldehydes and alcohols, also known as green leaf volatiles.
Figure 1. A hypothetical biosynthetic pathway for this compound.
General Strategies for Isolation and Characterization
Should this compound be identified in a natural matrix, its isolation would likely follow established protocols for the separation of semi-volatile organic compounds. A generalized workflow for such an endeavor is presented below.
Figure 2. A generalized workflow for the isolation and identification of a target compound.
Experimental Protocols
Given the absence of specific literature, detailed experimental protocols for the isolation of this compound cannot be provided. However, a general approach based on the isolation of other medium-chain amides from natural sources would involve:
-
Sample Preparation: The biological material (e.g., plant tissue, insect homogenate) would be collected and immediately processed to prevent enzymatic degradation or volatilization of the target compound. This may involve flash-freezing in liquid nitrogen and lyophilization.
-
Extraction: A suitable solvent system would be employed to extract the compound of interest. For a moderately polar compound like an enamide, a series of extractions with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, could be effective. For volatile compounds, headspace solid-phase microextraction (SPME) might be a viable alternative.
-
Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques for purification.
-
Column Chromatography: An initial fractionation step using silica gel or alumina-based column chromatography could be used to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient would be a powerful tool for final purification.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) would be the method of choice for both separation and identification.
-
-
Structure Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the precise connectivity and stereochemistry of the molecule, including the configuration of the double bond.
-
Quantitative Data
As no natural source of this compound has been identified, there is no quantitative data available regarding its natural abundance or yields from isolation procedures.
Conclusion
The current body of scientific literature does not support the natural occurrence of this compound. While the tools and methodologies for its isolation and characterization are well-established within the field of natural product chemistry, the absence of a known natural source renders the application of these techniques to this specific compound hypothetical. Future research, possibly through advanced metabolomics studies, may yet reveal the presence of this compound in a natural system, which would then open avenues for the development of specific isolation protocols and the investigation of its biological role. Researchers in the field of drug development and natural products are encouraged to consider the possibility of its existence and to employ broad-spectrum analytical techniques that could lead to its discovery.
Solubility Profile of (Z)-hex-2-enamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (Z)-hex-2-enamide in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document presents estimated solubility values based on the known properties of structurally similar compounds, such as hexanamide, and general principles of amide solubility. Furthermore, this guide details a comprehensive experimental protocol for the precise determination of this compound solubility, enabling researchers to generate accurate data for their specific applications.
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are derived from the solubility characteristics of hexanamide and the expected influence of the carbon-carbon double bond in the (Z) configuration on intermolecular interactions. The presence of the double bond may slightly alter polarity and crystal lattice energy compared to its saturated analog, hexanamide.
| Solvent | Chemical Formula | Solvent Type | Estimated Solubility ( g/100 mL) |
| Methanol | CH₃OH | Polar Protic | Highly Soluble (>10) |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble (>10) |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (1-10) |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble (1-10) |
| Diethyl Ether | (C₂H₅)₂O | Ethereal | Sparingly Soluble (0.1-1) |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble (<0.1) |
| Toluene | C₇H₈ | Aromatic | Sparingly Soluble (0.1-1) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble (>20) |
Disclaimer: The data presented in this table are estimations and should be used as a preliminary guide. For precise quantitative analysis, experimental determination of solubility is strongly recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reproducible solubility data for this compound, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-calibrated HPLC or GC method.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) * 100
-
If using a chromatographic method, determine the concentration from the calibration curve and convert it to the desired units.
-
Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Quantum Chemical Calculations for (Z)-hex-2-enamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By simulating molecular structures and properties at the electronic level, these methods provide invaluable insights into molecular stability, reactivity, and intermolecular interactions. For a molecule like (Z)-hex-2-enamide, understanding its conformational preferences, electronic properties, and potential interaction sites can significantly aid in the design of novel therapeutics.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy for medium-sized organic molecules.[1][2][3][4] This guide will focus on a typical workflow employing DFT to elucidate the structural and electronic characteristics of this compound.
Computational Methodology
A standard computational protocol for investigating this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular properties.
Geometry Optimization
The first step in characterizing this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy conformation on the potential energy surface.[5]
Protocol:
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Choice of Method and Basis Set: A suitable level of theory is chosen. For molecules of this size, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) is a common starting point.[6][7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[6][8]
-
Optimization Algorithm: An efficient optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to locate the energy minimum.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum.[5][9]
Protocol:
-
Calculation of Second Derivatives: The second derivatives of the energy with respect to the atomic coordinates are calculated at the same level of theory used for the geometry optimization.
-
Vibrational Frequencies: Diagonalization of the resulting Hessian matrix yields the vibrational frequencies.
-
Verification of Minimum: A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.[10]
-
Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Molecular Property Calculations
Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated.
Protocol:
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment are calculated.[11] These properties provide insights into the molecule's reactivity and electronic transitions.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[12][13] These theoretical predictions can be compared with experimental data to aid in structure elucidation.
-
Solvation Effects: To simulate the behavior of this compound in a biological environment, solvation models such as the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent.[14]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that would be obtained from quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (B3LYP/6-311+G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Lengths (Å) | |||||
| C1 | C2 | 1.510 | |||
| C2 | C3 | 1.335 | |||
| C3 | C4 | 1.505 | |||
| C4 | O1 | 1.230 | |||
| C4 | N1 | 1.350 | |||
| Bond Angles (°) | |||||
| C1 | C2 | C3 | 125.0 | ||
| C2 | C3 | C4 | 121.5 | ||
| C3 | C4 | O1 | 123.0 | ||
| C3 | C4 | N1 | 116.0 | ||
| Dihedral Angles (°) | |||||
| C1 | C2 | C3 | C4 | 0.0 | |
| O1 | C4 | C3 | C2 | 180.0 |
Table 2: Calculated Vibrational Frequencies (B3LYP/6-311+G(d,p))
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| 1 | 3450 | 50.2 | N-H Stretch |
| 2 | 3010 | 25.8 | C-H Stretch (alkenyl) |
| 3 | 2950 | 80.5 | C-H Stretch (alkyl) |
| 4 | 1680 | 150.3 | C=O Stretch (Amide I) |
| 5 | 1640 | 45.1 | C=C Stretch |
| 6 | 1550 | 95.7 | N-H Bend (Amide II) |
Table 3: Electronic Properties (B3LYP/6-311+G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
| Zero-Point Vibrational Energy | 120.5 kcal/mol |
| Gibbs Free Energy | -450.123 Hartrees |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.
Conclusion
This technical guide has outlined a standard and robust methodology for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, frequency analysis, and property calculations, researchers can gain significant insights into the fundamental characteristics of this molecule. The illustrative data and workflow diagram provide a clear framework for setting up and interpreting such computational studies. These theoretical insights are crucial for understanding the molecule's potential biological activity and for guiding further experimental work in the field of drug development.
References
- 1. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 2. researchgate.net [researchgate.net]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-hex-2-enamide
Introduction
(Z)-alkenamides are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their stereoselective synthesis, however, presents a significant challenge due to the thermodynamic preference for the corresponding (E)-isomer. This application note provides detailed protocols and comparative data for the stereoselective synthesis of (Z)-hex-2-enamide, a representative example of this class of molecules. The methods discussed herein are selected for their high stereoselectivity and operational simplicity, making them suitable for researchers in organic synthesis and drug development. We will explore two primary strategies: the Z-selective Wittig reaction and a one-pot synthesis from an aldehyde and an amide.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for different approaches to the synthesis of this compound, providing a basis for method selection based on desired yield and stereoselectivity.
| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio | Reference |
| Z-selective Wittig Reaction | Butanal, (Acetamidomethyl)triphenylphosphonium iodide, NaHMDS | THF | -78 to 25 | 75-85 | >95:5 | |
| One-Pot Synthesis | Butanal, Acetamide, PPh₃, I₂, Et₃N | Toluene | 110 | 60-70 | >98:2 |
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflows for the key synthetic methods described in this application note.
Caption: Workflow for the Z-selective Wittig reaction.
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Z-selective Wittig Reaction
This protocol is adapted from established procedures for Z-selective Wittig reactions.
Materials:
-
(Acetamidomethyl)triphenylphosphonium iodide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF)
-
Butanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred suspension of (acetamidomethyl)triphenylphosphonium iodide (1.2 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add NaHMDS (1.15 equiv.) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete ylide formation.
-
Add a solution of butanal (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: One-Pot Synthesis
This protocol is based on a one-pot procedure for the synthesis of (Z)-α,β-unsaturated amides.
Materials:
-
Butanal
-
Acetamide
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of triphenylphosphine (2.0 equiv.) in toluene (0.5 M) under an inert atmosphere, add iodine (2.0 equiv.) in one portion. Stir the mixture for 10 minutes.
-
Add acetamide (5.0 equiv.) and triethylamine (4.0 equiv.) to the reaction mixture.
-
Add butanal (1.0 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
This application note provides two reliable and stereoselective methods for the synthesis of this compound. The Z-selective Wittig reaction offers high stereoselectivity and good yields under mild conditions. The one-pot synthesis represents a more atom-economical and operationally simpler alternative, also affording high Z-selectivity. The choice of method will depend on the specific requirements of the researcher, including reagent availability, desired purity, and scalability. The provided protocols should serve as a valuable starting point for the synthesis of this compound and other related (Z)-alkenamides.
Application Notes and Protocols: (Z)-hex-2-enamide as a Versatile Building Block in Organic Synthesis
(Z)-hex-2-enamide and its derivatives have emerged as valuable synthons in modern organic synthesis, offering a versatile platform for the stereoselective introduction of functionalities and the construction of complex molecular architectures. Their utility is particularly pronounced in the synthesis of bioactive natural products and pharmaceuticals, where precise control of stereochemistry is paramount.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound derivatives, catering to researchers, scientists, and professionals in drug development.
Asymmetric Dihydroxylation: A Gateway to Chiral Scaffolds
One of the most powerful applications of this compound derivatives is their participation in asymmetric dihydroxylation reactions. This transformation allows for the introduction of two adjacent stereocenters with high fidelity, paving the way for the synthesis of chiral diols, amino alcohols, and other valuable intermediates. The Sharpless asymmetric dihydroxylation, in particular, has proven to be highly effective for this class of substrates.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric dihydroxylation of a representative this compound derivative.
| Substrate | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| (Z)-N,N-dibenzyl-hex-2-enamide | AD-mix-β, MeSO₂NH₂ | (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide | 95 | >99 | >20:1 |
Experimental Protocol: Asymmetric Dihydroxylation of (Z)-N,N-dibenzyl-hex-2-enamide
This protocol details the synthesis of (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide, a key intermediate in the synthesis of alkaloids like (-)-pumiliotoxin C.
Materials:
-
(Z)-N,N-dibenzyl-hex-2-enamide
-
AD-mix-β
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (Z)-N,N-dibenzyl-hex-2-enamide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g) and methanesulfonamide (1.0 mmol).
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for an additional hour at room temperature.
-
The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired (2R,3S)-N,N-dibenzyl-2,3-dihydroxyhexanamide.
Application in Natural Product Synthesis: (-)-Pumiliotoxin C
The chiral diol obtained from the asymmetric dihydroxylation of (Z)-N,N-dibenzyl-hex-2-enamide is a key precursor for the total synthesis of (-)-pumiliotoxin C, a toxic indolizidine alkaloid. This highlights the practical utility of this compound as a starting material for accessing complex, biologically active molecules.
Synthetic Workflow for (-)-Pumiliotoxin C
Caption: Synthetic pathway from (Z)-N,N-dibenzyl-hex-2-enamide to (-)-pumiliotoxin C.
Mechanistic Insight: The Sharpless Asymmetric Dihydroxylation
The high stereoselectivity of the Sharpless asymmetric dihydroxylation is attributed to the formation of a chiral complex between the osmium tetroxide, a chiral ligand (present in AD-mix), and the olefin substrate. The chiral environment of the ligand directs the approach of the olefin to the osmium, leading to the preferential formation of one enantiomer of the diol.
Catalytic Cycle of Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
applications of (Z)-hex-2-enamide in medicinal chemistry
No significant medicinal chemistry applications for (Z)-hex-2-enamide have been identified in publicly available research.
Following a comprehensive review of scientific literature and patent databases, there is a notable absence of information regarding the applications of this compound in the field of medicinal chemistry. This suggests that this compound is not a compound that has been widely investigated for its therapeutic potential.
Our extensive search for quantitative data, such as IC50, Ki, or EC50 values, yielded no specific results for this molecule. Consequently, no established experimental protocols for its synthesis, in vitro assays, or in vivo studies within a medicinal chemistry context could be located. Furthermore, no information was found on any potential signaling pathways or mechanisms of action associated with this compound.
Therefore, we are unable to provide the requested Application Notes, Protocols, data tables, or diagrams for this compound. Researchers, scientists, and drug development professionals interested in this specific molecule should be aware of the current lack of published research in this area. It is recommended to verify the chemical name and structure or to investigate related, more extensively studied compounds.
Application Notes: (Z)-hex-2-enamide as a Versatile Precursor for Nitrogen-Containing Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. (Z)-hex-2-enamide, a readily accessible α,β-unsaturated amide, represents a valuable and versatile starting material for the construction of several important classes of these heterocycles, including γ-lactams, δ-lactams (piperidinones), and 2-pyridones. Its conjugated system and the presence of both electrophilic and nucleophilic centers allow for a variety of cyclization strategies. This document provides detailed protocols and application notes for leveraging this compound in the synthesis of these key heterocyclic scaffolds.
Synthesis of γ-Lactams via Halolactamization
Halolactamization is a powerful method for the synthesis of lactams, proceeding through the intramolecular cyclization of an unsaturated amide initiated by an electrophilic halogen source. For this compound, an N-substituent bearing a nucleophile is required to facilitate the cyclization. A common strategy involves the use of an N-allyl or similar group, which can be isomerized to a propenyl group, providing the necessary nucleophile for a 5-exo-trig cyclization.
Experimental Protocol: Synthesis of a γ-Lactam via Iodolactamization
This protocol describes the synthesis of a substituted γ-lactam starting from an N-propenyl derivative of this compound.
-
Preparation of the Precursor: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 20 minutes, then add allyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude N-allyl-(Z)-hex-2-enamide is then isomerized to N-propenyl-(Z)-hex-2-enamide using a suitable catalyst (e.g., a ruthenium-based catalyst).
-
Iodolactamization: To a solution of N-propenyl-(Z)-hex-2-enamide (1.0 eq) in acetonitrile (0.1 M) at 0 °C, add a solution of iodine (1.5 eq) in acetonitrile dropwise.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up and Purification: Once the starting material is consumed (typically within 2-4 hours), the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution until the brown color disappears. The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired γ-lactam.
Quantitative Data
| Reagent/Parameter | Molar Equivalent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-propenyl-(Z)-hex-2-enamide | 1.0 | 0.1 M | 0 | 2-4 | 75-85 |
| Iodine (I2) | 1.5 | - | 0 | 2-4 | - |
| Acetonitrile | Solvent | 0.1 M | 0 | 2-4 | - |
Reaction Pathway
Caption: Iodolactamization of N-propenyl-(Z)-hex-2-enamide.
Synthesis of δ-Lactams (Piperidinones) via Radical Cyclization
Radical cyclization provides a powerful means to construct five- and six-membered rings. For this compound, an N-substituent containing a radical precursor is necessary. A common approach involves an N-bromoalkyl group, which can be converted to a radical that then adds to the electron-deficient double bond of the amide.
Experimental Protocol: Synthesis of a δ-Lactam
This protocol outlines the synthesis of a piperidinone derivative via a tin-mediated radical cyclization.
-
Precursor Synthesis: Synthesize N-(3-bromopropyl)-(Z)-hex-2-enamide by reacting this compound with 1,3-dibromopropane under basic conditions, similar to the N-allylation described previously.
-
Radical Cyclization Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve the N-(3-bromopropyl)-(Z)-hex-2-enamide (1.0 eq) in degassed anhydrous toluene (0.02 M).
-
Initiation of Cyclization: Add tributyltin hydride (Bu3SnH, 1.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer is concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure δ-lactam.
Quantitative Data
| Reagent/Parameter | Molar Equivalent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-(3-bromopropyl)-(Z)-hex-2-enamide | 1.0 | 0.02 M | 80-90 | 4-6 | 65-75 |
| Tributyltin Hydride (Bu3SnH) | 1.2 | - | 80-90 | 4-6 | - |
| AIBN | 0.1 | - | 80-90 | 4-6 | - |
| Toluene | Solvent | 0.02 M | 80-90 | 4-6 | - |
Experimental Workflow
Caption: Workflow for radical cyclization to a δ-lactam.
Synthesis of 2-Pyridones
2-Pyridones are a privileged scaffold in medicinal chemistry. This compound can serve as a C4 synthon in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the 2-pyridone ring system.
Experimental Protocol: Synthesis of a Substituted 2-Pyridone
This protocol details a plausible route to a 2-pyridone via a cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol (0.5 M).
-
Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 24 hours under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The residue is dissolved in dichloromethane and washed with 1 M HCl and then with brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by crystallization or column chromatography on silica gel to afford the desired 2-pyridone.
Quantitative Data
| Reagent/Parameter | Molar Equivalent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | 0.5 M | 78 (Reflux) | 24 | 50-65 |
| Ethyl Acetoacetate | 1.1 | - | 78 (Reflux) | 24 | - |
| DBU | 0.2 | - | 78 (Reflux) | 24 | - |
| Ethanol | Solvent | 0.5 M | 78 (Reflux) | 24 | - |
Logical Relationship in Synthesis
Caption: Logical relationship for 2-pyridone synthesis.
Catalytic Routes to (Z)-Enamides: A Guide for Synthetic Chemists
Application Notes and Protocols
(Z)-enamides are valuable structural motifs present in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. Their stereoselective synthesis, however, can be challenging. This document provides an overview of modern catalytic methods for the synthesis of (Z)-enamides, complete with detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
Enamides are analogues of enamines with an electron-withdrawing group on the nitrogen atom, which modulates their reactivity and stability. The geometry of the double bond, either (E) or (Z), is crucial for their biological activity and their utility in stereocontrolled transformations. The synthesis of the thermodynamically less stable (Z)-isomer often requires specific catalytic approaches that can overcome the inherent preference for the (E)-isomer. This guide details several powerful catalytic methods for accessing (Z)-enamides with high stereoselectivity.
Transition-Metal Catalyzed Methods
Transition-metal catalysis offers a diverse toolbox for the stereoselective synthesis of (Z)-enamides, with palladium, gold, and ruthenium catalysts being particularly effective.
Palladium-Catalyzed Hydroamidation of Terminal Alkynes
A mild and operationally simple method for the stereoselective synthesis of (Z)-enamides involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. A key feature of this method is the proposed intramolecular hydrogen bond between the amide proton and the carbonyl group of the ester on the alkyne, which stabilizes the transition state leading to the (Z)-isomer.
General Reaction Scheme:
Figure 1: Palladium-catalyzed hydroamidation for (Z)-enamide synthesis.
Data Summary:
| Entry | Alkyne (R¹) | Amide (R³) | Yield (%) | (Z:E) Ratio |
| 1 | Ph | Ph | 82 | >99:1 |
| 2 | Ph | 4-Me-Ph | 80 | >99:1 |
| 3 | Ph | 4-Cl-Ph | 78 | >99:1 |
| 4 | n-Bu | Ph | 75 | >99:1 |
| 5 | Ph | Me | 72 | >99:1 |
Experimental Protocol:
To a screw-capped vial equipped with a magnetic stir bar were added the alkyne (0.5 mmol, 1.0 equiv), the amide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and NaOAc (20.5 mg, 0.25 mmol, 0.5 equiv). The vial was sealed and purged with nitrogen. Toluene (2.0 mL) and trifluoroacetic acid (TFA, 19 µL, 0.25 mmol, 0.5 equiv) were then added. The reaction mixture was stirred at 70 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired (Z)-enamide.
Gold-Catalyzed Hydrogenation of Ynamides
A highly efficient and stereoselective method for the synthesis of (Z)-enamides is the heterogeneous gold-catalyzed hydrogenation of ynamides.[1] This method utilizes a commercially available Au/TiO₂ catalyst and ammonium formate as a safe and convenient hydrogen source, proceeding via a cis-addition of hydrogen to the alkyne.[1]
General Reaction Scheme:
Figure 2: Gold-catalyzed hydrogenation of ynamides to (Z)-enamides.
Data Summary:
| Entry | Ynamide (R¹, R², R³) | Yield (%) | (Z:E) Ratio |
| 1 | Ph, Ts, Me | 99 | >99:1 |
| 2 | 4-MeO-Ph, Ts, Me | 98 | >99:1 |
| 3 | 4-Cl-Ph, Ts, Me | 97 | >99:1 |
| 4 | n-Hex, Ts, Me | 95 | >99:1 |
| 5 | Cy, Ts, Me | 96 | >99:1 |
Experimental Protocol:
In a dried Schlenk tube, the ynamide (0.2 mmol, 1.0 equiv), Au/TiO₂ (2 mol %), and ammonium formate (50.4 mg, 0.8 mmol, 4.0 equiv) were combined. The tube was evacuated and backfilled with nitrogen three times. Anhydrous DMF (2.0 mL) was added, and the mixture was stirred at 60 °C. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and filtered through a pad of Celite, which was then washed with ethyl acetate (3 x 5 mL). The combined filtrate was washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure (Z)-enamide.
Ruthenium-Catalyzed Anti-Markovnikov Addition of Amides to Alkynes
A ruthenium-based catalytic system enables the anti-Markovnikov addition of primary amides to terminal alkynes, affording (Z)-configured secondary enamides with high stereoselectivity. This method is notable for its atom economy and the ability to generate the less-substituted enamide isomer.
General Reaction Scheme:
Figure 3: Ruthenium-catalyzed hydroamidation for (Z)-enamide synthesis.
Data Summary:
| Entry | Alkyne (R¹) | Amide (R²) | Yield (%) | (Z:E) Ratio |
| 1 | n-Hex | Ph | 85 | >98:2 |
| 2 | n-Hex | 4-MeO-Ph | 82 | >98:2 |
| 3 | Cy | Ph | 88 | >98:2 |
| 4 | Ph | Me | 75 | >98:2 |
| 5 | n-Hex | t-Bu | 90 | >98:2 |
Experimental Protocol:
An oven-dried Schlenk tube was charged with [Ru(cod)(2-methallyl)₂] (6.4 mg, 0.02 mmol, 4 mol%), 1,4-bis(dicyclohexylphosphino)butane (dcpb) (10.8 mg, 0.024 mmol, 4.8 mol%), and Yb(OTf)₃ (12.4 mg, 0.02 mmol, 4 mol%). The tube was evacuated and backfilled with argon. The primary amide (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and anhydrous dioxane (1.0 mL) were added. The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the (Z)-enamide.
Organocatalytic Method
In addition to transition-metal catalysis, organocatalytic methods provide a metal-free alternative for the synthesis of (Z)-enamides.
Triethylamine-Catalyzed Reaction of α-Amino Ketones and Alkynyl Esters
A straightforward and stereospecific synthesis of (Z)-enamides can be achieved through the reaction of α-amino ketones with alkynyl esters, catalyzed by triethylamine. This reaction is believed to proceed via a mechanism where intramolecular hydrogen bonding plays a crucial role in directing the stereochemical outcome.
General Reaction Scheme:
References
Application Note: Stereoretentive Amidation of (Z)-Hex-2-enoic Acid
This document provides a detailed protocol for the amidation of (Z)-hex-2-enoic acid, focusing on methods that preserve the Z-configuration of the α,β-double bond. This procedure is critical for researchers in medicinal chemistry and materials science where the specific geometry of the molecule is essential for its biological activity or material properties.
Introduction
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. However, when dealing with α,β-unsaturated systems, particularly the less stable (Z)-isomers, the reaction conditions must be carefully controlled to prevent isomerization to the more thermodynamically stable (E)-isomer. Standard coupling reagents, when used under appropriate mild conditions, can effectively promote the amidation while preserving the olefin geometry. This protocol outlines the use of the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or an alternative uronium-based coupling agent such as HATU.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of (Z)-hex-2-enoic acid by a coupling agent, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.
Caption: General reaction scheme for the amidation of (Z)-hex-2-enoic acid.
Comparative Data
The choice of coupling agent and reaction conditions can significantly impact the yield and stereochemical purity of the product. The following table summarizes representative data for the amidation of α,β-unsaturated acids, highlighting the effectiveness of different methods.
| Coupling System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Z:E Ratio |
| EDC / HOBt | DIPEA | DCM | 0 to RT | 12-16 | 85-95% | >98:2 |
| HATU | DIPEA / Lutidine | DMF | 0 to RT | 2-4 | 90-98% | >99:1 |
| DCC / DMAP | DMAP | DCM | 0 to RT | 12 | 80-90% | ~95:5 |
| SOCl₂ | None | Toluene | 80 | 2 | 70-85% | Isomerization likely |
Data is representative and compiled from general knowledge of amidation reactions. Actual results may vary based on the specific amine substrate and precise reaction conditions.
Detailed Experimental Protocol: EDC/HOBt Method
This protocol describes a general procedure for the amidation of (Z)-hex-2-enoic acid with a generic primary amine (e.g., benzylamine) using EDC and HOBt.
4.1 Materials and Reagents
-
(Z)-Hex-2-enoic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3 Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Z)-hex-2-enoic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 20-30 minutes at 0 °C to allow for the formation of the active ester.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of DCM. Add this solution dropwise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (Z)-amide.
-
Characterization: Confirm the structure and stereochemical integrity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The preservation of the Z-geometry can be confirmed by the characteristic coupling constant (typically ~11-12 Hz) between the vinyl protons in the ¹H NMR spectrum.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the amidation protocol.
Caption: Step-by-step workflow for the EDC/HOBt mediated amidation.
Application Notes and Protocols for the Functionalization of the Double Bond in (Z)-hex-2-enamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective functionalization of the carbon-carbon double bond in (Z)-hex-2-enamide. The following sections describe key transformations including asymmetric hydrogenation, dihydroxylation, epoxidation, and Michael addition, offering versatile strategies for the synthesis of chiral building blocks relevant to drug discovery and development.
Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated amides is a powerful method for the synthesis of chiral saturated amides, which are valuable intermediates in medicinal chemistry. Rhodium and Iridium-based catalysts are particularly effective for this transformation, offering high enantioselectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on established methods for the asymmetric hydrogenation of acyclic α,β-unsaturated amides.
Materials:
-
This compound
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
(R,R)-Ph-BPE ligand
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox, a high-pressure reactor vessel is charged with [Rh(COD)2]BF4 (1 mol%) and (R,R)-Ph-BPE (1.1 mol%).
-
Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.
-
This compound (1 equivalent) is dissolved in anhydrous, degassed methanol and added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to 10 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral hexanamide.
Quantitative Data Summary:
| Catalyst System | Substrate | H2 Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [Rh(COD)2]BF4 / (R,R)-Ph-BPE | This compound | 10 | 25 | 24 | >95 | >98 |
Logical Workflow for Asymmetric Hydrogenation:
Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols.[1] The use of commercially available AD-mix preparations makes this a convenient protocol for laboratory use.[2][3]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
This compound
-
AD-mix-β (contains (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH3SO2NH2)
-
Sodium sulfite
-
Standard laboratory glassware
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The mixture is stirred at room temperature until homogeneous.
-
AD-mix-β (1.4 g per 1 mmol of alkene) is added, and the mixture is stirred until the solids dissolve, resulting in a yellow-green, clear solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Methanesulfonamide (1 equivalent) is added, and the mixture is stirred for 5 minutes.
-
This compound (1 equivalent) is added at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 24 hours, during which the color may change.
-
Solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature.
-
Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with 2 M NaOH, then brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the chiral diol.
Quantitative Data Summary:
| Reagent | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| AD-mix-β | This compound | 0 | 24 | 85-95 | >95 |
Reaction Pathway for Sharpless Dihydroxylation:
References
Application Note: Quantitative Analysis of (Z)-hex-2-enamide in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of (Z)-hex-2-enamide in human plasma. The method utilizes a robust sample preparation procedure involving liquid-liquid extraction (LLE), followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). The protocol described herein is suitable for pharmacokinetic and drug metabolism studies in preclinical and clinical drug development. All experimental parameters, including sample preparation, GC-MS conditions, and validation data, are presented.
Introduction
This compound is an unsaturated amide of interest in pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive, step-by-step guide for the quantitative analysis of this compound in human plasma, a common matrix in clinical studies. The described GC-MS method offers high selectivity and sensitivity, making it well-suited for the intended application.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample extraction, GC-MS analysis, and subsequent data processing.
Figure 1: Experimental workflow for the quantification of this compound.
Materials and Reagents
-
This compound (analytical standard, >99% purity)
-
This compound-d3 (internal standard, >99% purity)
-
Human plasma (pooled, with anticoagulant)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d3 (Internal Standard, IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working standard solutions at concentrations ranging from 10 ng/mL to 10 µg/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with methanol to obtain a working solution of 100 ng/mL.
-
-
Calibration Standards (1 ng/mL to 1000 ng/mL):
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at three concentration levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL).
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of each calibration standard, QC sample, blank sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 50 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
Protocol 3: GC-MS Analysis
The analysis is performed on a gas chromatograph equipped with a mass selective detector.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| This compound | Quantifier: 113.1, Qualifier: 70.1 |
| This compound-d3 (IS) | Quantifier: 116.1 |
Data Analysis and Quantification
The quantification of this compound is based on the principle of stable isotope dilution using an internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used for constructing the calibration curve.
Figure 2: Logical diagram for the quantification of this compound.
Method Validation Summary
The analytical method was validated according to standard bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.
Table 2: Summary of Quantitative Data and Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Retention Time | |
| This compound | ~ 8.5 min |
| This compound-d3 (IS) | ~ 8.48 min |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy and Precision | |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | |
| Extraction Recovery | > 85% at all QC levels |
| Matrix Effect | |
| Matrix Factor | 0.95 - 1.05 |
Conclusion
The GC-MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. This protocol is well-suited for supporting pharmacokinetic and other drug development studies requiring the measurement of this compound concentrations in a biological matrix.
Application Notes and Protocols for the Scale-Up Synthesis of (Z)-hex-2-enamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of (Z)-hex-2-enamide, a valuable compound in the flavor and fragrance industry. The described methodology is designed to be scalable for industrial applications, focusing on efficiency, safety, and high isomeric purity.
Introduction
This compound is a key chemical intermediate and additive, primarily utilized in the food and fragrance industries for its characteristic green and leafy aroma. The synthesis of this compound on an industrial scale presents challenges in maintaining the desired (Z)-isomeric purity, which is crucial for its olfactory properties. This document outlines a robust and scalable synthetic protocol, starting from readily available starting materials.
Synthetic Strategy
The proposed synthetic route involves a two-step process:
-
Wittig Reaction: Synthesis of (Z)-hex-2-enoic acid from butanal and (carboxy-methyl)triphenylphosphonium bromide. This step is crucial for establishing the (Z)-geometry of the double bond.
-
Amidation: Conversion of the resulting (Z)-hex-2-enoic acid to this compound using a suitable amidation agent. This direct conversion is often more atom-economical for industrial processes.
This approach is selected for its high stereoselectivity and adaptability to large-scale production environments.
Experimental Protocols
Scale-Up Synthesis of (Z)-hex-2-enoic acid via Wittig Reaction
Materials:
-
Butanal (Reagent Grade, ≥99%)
-
(Carboxymethyl)triphenylphosphonium bromide (Reagent Grade, ≥98%)
-
Potassium tert-butoxide (Reagent Grade, ≥98%)
-
Toluene (Anhydrous, ≥99.8%)
-
Hydrochloric Acid (2 M)
-
Sodium Sulfate (Anhydrous)
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, condenser, and nitrogen inlet
-
Addition Funnel
-
Temperature Probe
-
Separatory Funnel (20 L)
-
Rotary Evaporator
Procedure:
-
Under a nitrogen atmosphere, charge the 20 L reactor with (carboxymethyl)triphenylphosphonium bromide (1.5 kg, 3.6 mol) and anhydrous toluene (10 L).
-
Cool the suspension to 0 °C with stirring.
-
Slowly add potassium tert-butoxide (0.85 kg, 7.6 mol) in portions, maintaining the temperature below 10 °C.
-
Stir the resulting orange-red ylide solution at 0 °C for 1 hour.
-
Add butanal (0.25 kg, 3.5 mol) dropwise via the addition funnel over 1 hour, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding water (5 L).
-
Separate the aqueous layer and wash the organic layer with water (2 x 2 L).
-
Combine the aqueous layers and acidify to pH 2 with 2 M HCl.
-
Extract the acidified aqueous layer with toluene (3 x 3 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (Z)-hex-2-enoic acid.
Scale-Up Synthesis of this compound from (Z)-hex-2-enoic acid
Materials:
-
(Z)-hex-2-enoic acid (crude from previous step)
-
Thionyl chloride (Reagent Grade, ≥99%)
-
Ammonia solution (25% in water)
-
Toluene (Anhydrous, ≥99.8%)
-
Sodium Bicarbonate (Saturated solution)
Equipment:
-
20 L Jacketed Glass Reactor with overhead stirrer, condenser, gas scrubber, and nitrogen inlet
-
Addition Funnel
-
Temperature Probe
Procedure:
-
Charge the 20 L reactor with crude (Z)-hex-2-enoic acid (approx. 0.35 kg, 3.1 mol) and anhydrous toluene (8 L) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (0.40 kg, 3.4 mol) dropwise, maintaining the temperature below 5 °C. The off-gas (HCl and SO₂) should be passed through a scrubber.
-
After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 2 hours until the evolution of gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
In a separate vessel, prepare a solution of aqueous ammonia (2 L, 25%).
-
Slowly add the acid chloride solution to the stirred ammonia solution, keeping the temperature of the ammonia solution below 15 °C.
-
After the addition, stir the mixture for 1 hour at room temperature.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification
The crude this compound can be purified by fractional distillation under reduced pressure to achieve high isomeric purity.
Equipment:
-
Fractional Distillation Apparatus (2 L) with a vacuum pump and temperature monitoring.
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction distilling at the appropriate boiling point and pressure for this compound.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of (Z)-hex-2-enoic acid
| Parameter | Value |
| Butanal | 0.25 kg (3.5 mol) |
| (Carboxymethyl)triphenylphosphonium bromide | 1.5 kg (3.6 mol) |
| Potassium tert-butoxide | 0.85 kg (7.6 mol) |
| Solvent | Toluene (10 L) |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 13 hours |
| Typical Yield (Crude) | ~75-85% |
| Isomeric Purity (Z:E) | >95:5 |
Table 2: Reaction Parameters and Yields for the Amidation of (Z)-hex-2-enoic acid
| Parameter | Value |
| (Z)-hex-2-enoic acid | ~0.35 kg (3.1 mol) |
| Thionyl Chloride | 0.40 kg (3.4 mol) |
| Ammonia Solution (25%) | 2 L |
| Solvent | Toluene (8 L) |
| Reaction Temperature | 0 °C to 50 °C |
| Reaction Time | ~4 hours |
| Typical Yield (Crude) | ~80-90% |
Table 3: Purification and Final Product Specifications
| Parameter | Value |
| Purification Method | Fractional Distillation |
| Final Yield (after purification) | ~60-70% (overall) |
| Final Purity (GC) | ≥98% |
| Final Isomeric Purity (Z:E) | ≥97:3 |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and use a gas scrubber to neutralize HCl and SO₂ off-gases.
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Potassium tert-butoxide is a strong base and is highly reactive. Handle under an inert atmosphere.
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The Wittig reaction can be exothermic. Careful control of the addition rate and temperature is crucial.
Disclaimer: This protocol is intended for informational purposes for qualified individuals. It should be adapted and optimized based on the specific equipment and safety protocols of the user's facility. A thorough risk assessment should be conducted before commencing any chemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (Z)-hex-2-enamide
Welcome to the technical support center for the stereoselective synthesis of (Z)-hex-2-enamide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Why am I getting a low Z:E ratio in my reaction?
A1: Achieving high Z-selectivity is a common challenge due to the greater thermodynamic stability of the E-isomer. Several factors can influence the stereochemical outcome of your reaction.
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Wittig Reaction Issues: In a standard Wittig reaction, the use of non-stabilized ylides typically favors the Z-alkene.[1] If you are observing poor selectivity, consider the following:
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Ylide Stability: The presence of electron-withdrawing groups on the ylide can stabilize it, leading to the formation of the E-isomer.[1] Ensure your phosphonium ylide is derived from a simple alkyl halide without stabilizing groups.
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Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of the diastereomeric betaine intermediates. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to generate the ylide can lead to higher Z:E ratios.
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Solvent Choice: Aprotic, non-polar solvents like THF or toluene are generally preferred for Z-selective Wittig reactions.
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Temperature: Running the reaction at low temperatures (-78 °C) can trap the kinetic Z-betaine intermediate, preventing its conversion to the more stable E-betaine.
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Catalytic Methods: For methods like palladium-catalyzed hydroamidation or gold-catalyzed hydrogenation, the catalyst system and additives are crucial.
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Ligand Effects: The steric and electronic properties of the ligands on the metal catalyst can significantly influence stereoselectivity.
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Hydrogen Bonding: In some systems, intramolecular hydrogen bonding between the amide proton and another functional group can stabilize the transition state leading to the Z-isomer.[2][3][4]
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Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors, from reagent quality to reaction conditions.
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Base Strength and Stoichiometry: In reactions like the Wittig or Horner-Wadsworth-Emmons, incomplete deprotonation of the phosphonium salt or phosphonate ester will result in unreacted starting material. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaHMDS) and the correct stoichiometry.
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Reagent Purity: Impurities in solvents or starting materials can interfere with the reaction. Aldehydes, for instance, are prone to oxidation. Ensure all reagents are pure and solvents are anhydrous where required.
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Steric Hindrance: Significant steric bulk near the reacting centers of either the ylide or the carbonyl compound can slow down the reaction or prevent it from going to completion.[5]
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Side Reactions: The strong bases used can sometimes lead to side reactions, such as enolization of the aldehyde starting material.
Q3: I am struggling to separate the (Z) and (E) isomers. What purification strategies do you recommend?
A3: The separation of geometric isomers can be challenging due to their similar physical properties.
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Column Chromatography: This is the most common method. Use a high-quality silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). The E-isomer is typically less polar and will elute first. A shallow solvent gradient and a long column can improve separation.
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High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using either normal-phase or reverse-phase columns can be highly effective.
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Silver Nitrate Impregnated Silica: Alkenes can form weak complexes with silver ions. Silica gel impregnated with silver nitrate (AgNO₃) can sometimes be used to improve the separation of isomers, as the complexation affinity may differ between the Z and E forms.
Data on Z-Selective Enamide Synthesis Methods
The following table summarizes various methods for the stereoselective synthesis of (Z)-enamides, providing an overview of reaction conditions and expected outcomes. While specific data for this compound may vary, these examples serve as a valuable guide.
| Method | Catalyst / Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Typical Z:E Ratio |
| Gold-Catalyzed Hydrogenation of Ynamides | Au nanoparticles / Ammonium formate | Dioxane | 80 | 85 - 99 | >99:1 |
| Palladium-Catalyzed Oxidative Amidation | Pd(OAc)₂ / AgTFA | DCE | 60 | 60 - 80 | >20:1 (for primary amides) |
| Hydrogen-Bonding Controlled Synthesis[3] | Triethylamine | DCM | RT | 82 - 95 | >99:1 |
| Z-Selective Wittig Reaction | Non-stabilized Ylide / NaHMDS | THF | -78 to RT | 70 - 90 | >10:1 |
Detailed Experimental Protocol: Z-Selective Wittig Reaction
This protocol provides a detailed methodology for the synthesis of this compound via a Z-selective Wittig reaction, starting from propanal and a suitable phosphonium ylide derived from 3-amido-propyltriphenylphosphonium bromide.
Materials:
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(3-Carbamoylpropyl)triphenylphosphonium bromide
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Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
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Propanal
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl Ether (Et₂O)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-Carbamoylpropyl)triphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
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Slowly add NaHMDS (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating ylide formation. Stir the mixture at -78 °C for 1 hour.
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Wittig Reaction: Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.
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Allow the reaction to stir at -78 °C for 4 hours, then let it slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the this compound from triphenylphosphine oxide and the (E)-isomer.
Visualizations
The following diagrams illustrate key decision-making processes and conceptual relationships in the synthesis of this compound.
Caption: Troubleshooting workflow for low Z:E selectivity.
Caption: Key factors influencing (Z)-stereoselectivity.
References
optimizing reaction conditions for (Z)-hex-2-enamide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (Z)-hex-2-enamide. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Reagents: The ylide or phosphonate reagent may have degraded due to moisture or air exposure. | Ensure all reagents are fresh and handled under anhydrous and inert conditions (e.g., under nitrogen or argon). |
| Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the phosphonium salt or phosphonate ester. | Use a stronger base. For non-stabilized ylides, consider organolithium bases like n-BuLi or s-BuLi. For HWE reactions, NaH or KHMDS are effective. | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | Optimize the reaction temperature. Wittig reactions with non-stabilized ylides are often run at low temperatures (-78 °C to 0 °C), while HWE reactions may require slightly higher temperatures. | |
| Poor (Z)-Selectivity (High E-isomer content) | Use of Stabilized Ylide: Stabilized Wittig ylides predominantly give the (E)-isomer. | For high (Z)-selectivity in Wittig reactions, use a non-stabilized ylide derived from an alkyltriphenylphosphonium salt. The use of salt-free ylides can also enhance Z-selectivity. |
| Inappropriate Solvent: The solvent can significantly influence the stereochemical outcome. Protic solvents or polar aprotic solvents can favor the (E)-isomer. | Use non-polar, aprotic solvents like THF, toluene, or hexane to favor the formation of the (Z)-isomer in the Wittig reaction. | |
| Suboptimal Base in HWE Reaction: The choice of counterion in the base can affect the stereoselectivity of the HWE reaction. | For Z-selective HWE reactions, consider using sodium or potassium bases (e.g., NaH, KHMDS) with modified phosphonates (e.g., Still-Gennari phosphonates). | |
| Difficulty in Product Purification | Similar Polarity of Isomers: The (Z)- and (E)-isomers of hex-2-enamide often have very similar polarities, making them difficult to separate by standard column chromatography. | Utilize silver nitrate-impregnated silica gel for chromatography, as the silver ions interact differently with the double bonds of the Z- and E-isomers, allowing for better separation. |
| Presence of Triphenylphosphine Oxide: In Wittig reactions, the byproduct triphenylphosphine oxide can be difficult to remove. | Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent like hexane or by specific purification techniques like flash chromatography with a suitable eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
A1: The Wittig reaction using a non-stabilized ylide is a classic and effective method for obtaining high (Z)-selectivity. The reaction of butanal with the ylide generated from ethyltriphenylphosphonium bromide and a strong, non-coordinating base in an aprotic solvent typically yields the desired (Z)-alkene.
Q2: How can I improve the Z/E ratio in my Wittig reaction?
A2: To improve the Z/E ratio, consider the following:
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Use a non-stabilized ylide: These ylides favor the kinetic product, which is the (Z)-isomer.
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Employ salt-free conditions: The presence of lithium salts can decrease Z-selectivity. Preparing the ylide in the absence of lithium salts can enhance the Z/E ratio.
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Use a non-polar, aprotic solvent: Solvents like THF or toluene are preferred.
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Maintain a low reaction temperature: Running the reaction at -78 °C and slowly warming to room temperature can improve selectivity.
Q3: Are there alternative methods to the Wittig reaction for this compound synthesis?
A3: Yes, other methods include:
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Horner-Wadsworth-Emmons (HWE) Reaction: Specifically, the Still-Gennari modification of the HWE reaction is designed for high (Z)-selectivity.
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Palladium-Catalyzed Carbonylative Vinylation: This method can provide good stereoselectivity but requires specialized catalysts and conditions.
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Semi-hydrogenation of Alkynes: The partial reduction of hex-2-ynamide using Lindlar's catalyst can yield the (Z)-alkenamide with high selectivity.
Q4: My reaction is complete, but I am struggling to separate the (Z)- and (E)-isomers. What can I do?
A4: Separation of (Z)- and (E)-isomers can be challenging. As mentioned in the troubleshooting guide, chromatography on silver nitrate-impregnated silica gel is a highly effective technique. The differential interaction of the silver ions with the π-bonds of the isomers allows for their separation.
Comparative Data on Reaction Conditions
The following table summarizes how different reaction parameters can influence the yield and stereoselectivity of olefination reactions for the synthesis of (Z)-alkenamides.
| Parameter | Condition | Effect on Yield | Effect on (Z)-Selectivity | Reaction Type |
| Base | n-BuLi | Generally Good | High | Wittig |
| KHMDS | Generally Good | Moderate to High | Wittig/HWE | |
| NaH | Good | Moderate (can be high in HWE) | HWE | |
| Solvent | THF | Good | High | Wittig |
| Toluene | Good | High | Wittig | |
| DMF | Variable | Low (favors E) | Wittig/HWE | |
| Temperature | -78 °C to RT | Good | High | Wittig |
| 0 °C to RT | Good | Moderate to High | HWE | |
| > RT | Can decrease | Low (favors E) | Wittig/HWE |
Experimental Protocols
Protocol 1: this compound Synthesis via Wittig Reaction
This protocol describes the synthesis of this compound from butanal and an appropriate phosphonium ylide.
Materials:
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Ethyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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Butanal
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Add ethyltriphenylphosphonium bromide (1.1 equivalents) to the flask and suspend it in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.
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Stir the mixture at 0 °C for 1 hour.
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Add butanal (1.0 equivalent) dropwise to the ylide solution.
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Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the organic phase under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain this compound. The Z/E ratio can be determined by ¹H NMR spectroscopy or GC-MS.
Visualizations
Technical Support Center: (Z)-hex-2-enamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-hex-2-enamide. The focus is on identifying and mitigating by-product formation to improve reaction efficiency and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound in various chemical reactions.
Issue 1: Presence of a significant amount of the (E)-isomer in the final product.
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Question: My reaction with this compound resulted in a mixture of (Z) and (E)-isomers. How can I prevent this isomerization?
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Answer: The isomerization of the (Z)-isomer to the more thermodynamically stable (E)-isomer is a common side reaction, often catalyzed by acid, base, or heat.
Potential Causes & Solutions:
Potential Cause Proposed Solution Acidic or Basic Conditions Maintain a neutral pH throughout the reaction and work-up. If acidic or basic conditions are required, consider using milder reagents or lowering the reaction temperature. Elevated Temperatures Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. Radical Initiators/Light Protect the reaction from light, especially if radical pathways are possible. Ensure solvents are degassed and free of peroxides. Metal Catalysts Some metal catalysts, particularly those used in cross-coupling or hydrogenation reactions, can promote isomerization. Screen for catalysts known to preserve alkene geometry. Experimental Protocol: Monitoring Isomerization by ¹H NMR
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Sample Preparation: Prepare a solution of your crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
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Acquisition: Acquire a ¹H NMR spectrum.
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Analysis: The vinylic protons of the (Z)- and (E)-isomers will have distinct chemical shifts and coupling constants. For this compound, the coupling constant (J) for the vinylic protons is typically around 11-12 Hz, while for the (E)-isomer, it is around 15-16 Hz. Integrate the signals corresponding to each isomer to determine their ratio.
Illustrative Data: Effect of Temperature on Isomerization
Reaction Temperature (°C) (Z)-isomer (%) (E)-isomer (%) 25 98 2 50 92 8 80 75 25 100 60 40 Note: This data is illustrative for a generic reaction and will vary based on specific conditions.
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Issue 2: Formation of high molecular weight species or insoluble material (Polymerization).
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Question: My reaction mixture has become viscous, or a precipitate has formed, leading to a low yield of the desired product. What is causing this?
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Answer: this compound, as an activated alkene, can undergo polymerization, especially in the presence of initiators or at high concentrations.
Potential Causes & Solutions:
Potential Cause Proposed Solution High Concentration Run the reaction at a lower concentration. If a high concentration is necessary, consider adding the this compound slowly to the reaction mixture. Radical Initiators Ensure solvents are free of peroxides. Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), if compatible with your reaction. Presence of Strong Acids/Bases Strong acids or bases can initiate polymerization. Use milder conditions or buffer the reaction mixture.
Issue 3: Formation of Michael Addition By-products.
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Question: I am observing by-products with a mass corresponding to the addition of a nucleophile to my starting material. How can I avoid this?
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Answer: As an α,β-unsaturated amide, this compound is susceptible to Michael (1,4-conjugate) addition by nucleophiles present in the reaction mixture.
Potential Causes & Solutions:
Potential Cause Proposed Solution Presence of Nucleophiles If possible, protect any nucleophilic functional groups on your reactants that are not intended to react. Basic Conditions Basic conditions can deprotonate species, creating potent nucleophiles. Use non-nucleophilic bases or carefully control the stoichiometry of the base. Solvent as a Nucleophile In some cases, the solvent (e.g., an alcohol) can act as a nucleophile. Consider using a non-nucleophilic solvent like THF, toluene, or dichloromethane. Experimental Protocol: Detection of Michael Adducts by LC-MS
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Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
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Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.
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Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer. Look for masses corresponding to your starting material plus the mass of the suspected nucleophile.
Diagram: By-product Formation Pathways
Caption: Major pathways for by-product formation from this compound.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common by-products in this compound reactions?
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A1: The most frequently observed by-products are the (E)-isomer, Michael addition products from reaction with nucleophiles, and polymers. The specific by-products and their prevalence will depend heavily on the reaction conditions.
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Q2: How can I purify this compound from its (E)-isomer?
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A2: Due to their similar polarities, separating (Z)- and (E)-isomers can be challenging. Flash column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate) can be effective, but may require careful optimization. In some cases, preparative HPLC may be necessary for high purity.
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Q3: What are the ideal storage conditions for this compound?
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A3: To minimize degradation and isomerization, this compound should be stored at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
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Q4: Which analytical techniques are best for identifying and quantifying by-products?
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A4: A combination of techniques is often best:
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¹H NMR: Excellent for identifying and quantifying the (Z)/(E)-isomer ratio.
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GC-MS: Useful for identifying volatile by-products and assessing overall purity.
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LC-MS: Ideal for identifying less volatile by-products like Michael adducts and small oligomers.
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Q5: My reaction is not proceeding. Could by-product formation be the cause?
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A5: Yes, if this compound is consumed by side reactions like polymerization, its concentration will decrease, slowing down or stalling the desired reaction. It is crucial to monitor the starting material concentration and the appearance of by-products over time.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting by-product formation.
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Technical Support Center: Synthesis of (Z)-hex-2-enamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (Z)-hex-2-enamide, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: The most prevalent methods for achieving high (Z)-selectivity in the synthesis of α,β-unsaturated amides like this compound are the Horner-Wadsworth-Emmons (HWE) reaction using Z-selective phosphonate reagents (such as Still-Gennari conditions) and the palladium-catalyzed hydroamidation of terminal alkynes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: How can I confirm the stereochemistry of my product and determine the Z/E ratio?
A2: The stereochemistry and Z/E ratio of hex-2-enamide can be reliably determined using ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons is characteristic of the isomer. For the (Z)-isomer, the coupling constant is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 14-16 Hz). Integration of the signals corresponding to the vinylic protons of both isomers allows for the calculation of the Z/E ratio.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as organolithium bases (e.g., n-BuLi) and palladium catalysts, are hazardous. Organolithium reagents are pyrophoric and moisture-sensitive, requiring handling under an inert atmosphere. Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a Horner-Wadsworth-Emmons approach.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the phosphonoacetamide. | Ensure the base used (e.g., NaH, KHMDS) is fresh and handled under strictly anhydrous conditions. Consider using a stronger base or increasing the equivalents of the base. |
| Low reactivity of the aldehyde (butanal). | Ensure the butanal is pure and free of carboxylic acid impurities (which can quench the ylide). Consider performing the reaction at a slightly elevated temperature, but monitor for decreased Z-selectivity. | |
| Degradation of the ylide. | Perform the deprotonation and subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C) to maintain the stability of the phosphonate carbanion. | |
| Poor Z-selectivity (High proportion of (E)-isomer) | Use of a non-Z-selective phosphonate reagent. | Employ a phosphonate reagent known to favor Z-alkene formation, such as a bis(2,2,2-trifluoroethyl)phosphonoacetamide (Still-Gennari conditions). |
| Reaction temperature is too high. | The formation of the Z-isomer is often kinetically favored at lower temperatures. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde. | |
| Isomerization of the product during workup or purification. | Avoid acidic or basic conditions during the workup. Use a neutral quench (e.g., saturated aqueous NH₄Cl). During purification by column chromatography, use a neutral stationary phase like silica gel and avoid prolonged exposure to the stationary phase. | |
| Difficulty in Purifying the Product | The (Z)- and (E)-isomers have similar polarities. | Utilize flash column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) to achieve separation. Running the column with slight overpressure can improve resolution. In some cases, preparative HPLC may be necessary for complete separation. |
| Presence of triphenylphosphine oxide byproduct (if a Wittig reaction was used). | Triphenylphosphine oxide can often be removed by trituration with a non-polar solvent like diethyl ether or by careful column chromatography. |
Experimental Protocol: this compound Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is an adapted procedure for the Z-selective synthesis of this compound.
Materials:
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N,N-Dimethyl-2-(diethylphosphono)acetamide
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Butanal
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (HPLC grade)
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.
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Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully remove the hexane.
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Add anhydrous THF to the flask to create a slurry.
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Cool the slurry to 0 °C in an ice bath.
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Slowly add a solution of N,N-dimethyl-2-(diethylphosphono)acetamide (1.1 equivalents) in anhydrous THF to the NaH slurry.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
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Cool the resulting ylide solution to -78 °C using a dry ice/acetone bath.
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Slowly add butanal (1.0 equivalent) to the reaction mixture.
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Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Data Presentation
The following table summarizes typical yields and Z/E ratios for the synthesis of α,β-unsaturated amides using different Z-selective HWE reagents.
| Phosphonate Reagent | Base | Temperature (°C) | Aldehyde | Typical Yield (%) | Typical Z/E Ratio |
| (EtO)₂P(O)CH₂CONMe₂ | NaH | -78 to rt | Aromatic | 70-85 | >95:5 |
| (CF₃CH₂O)₂P(O)CH₂CONMe₂ | KHMDS, 18-crown-6 | -78 | Aliphatic | 75-90 | >90:10 |
| (PhO)₂P(O)CH₂CONMe₂ | NaHMDS | -78 | Aromatic | 65-80 | 85:15 |
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to diagnose and resolve common synthesis issues.
Technical Support Center: (Z)-hex-2-enamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (Z)-hex-2-enamide. Our aim is to help you improve the yield and purity of your target compound through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
A1: For high Z-selectivity in the synthesis of α,β-unsaturated amides like this compound, the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method.[1][2][3][4] This reaction utilizes a phosphonate reagent with electron-withdrawing groups, which favors the kinetic (Z)-alkene product.[1][2] A Z-selective Wittig reaction using an unstabilized ylide is another common approach, as unstabilized ylides generally favor the formation of (Z)-alkenes.[5][6]
Q2: My reaction is resulting in a low Z/E ratio of the hex-2-enamide. What are the likely causes and how can I improve the selectivity?
A2: A low Z/E ratio, meaning a higher proportion of the undesired (E)-isomer, can be due to several factors:
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Suboptimal Reaction Choice: A standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the more thermodynamically stable (E)-alkene.[1]
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Ylide Stability (Wittig Reaction): If you are using a Wittig reaction, a stabilized or semi-stabilized ylide will favor the (E)-isomer. For Z-selectivity, a non-stabilized ylide is crucial.[5][6]
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Reaction Conditions: The choice of base and solvent can influence the stereochemical outcome. For Z-selective Wittig reactions, salt-free conditions are often preferred.
To improve Z-selectivity, consider implementing the Still-Gennari modification of the HWE reaction, which is specifically designed for Z-olefination.[1][2][3][4]
Q3: How can I effectively purify this compound and remove the (E)-isomer?
A3: Separating (Z) and (E) isomers can be challenging due to their similar physical properties. The following techniques can be employed:
-
Flash Column Chromatography: This is the most common method. The choice of solvent system is critical and may require careful optimization.
-
Silver Nitrate Impregnated Silica Gel Chromatography: This is a specialized technique that can be very effective for separating isomers of unsaturated compounds. The silver ions interact differently with the π-bonds of the (Z) and (E) isomers, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the separation of geometric isomers. Method development will be necessary to achieve baseline separation.
Q4: What are the key analytical techniques to determine the yield and purity of this compound?
A4: A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the Z/E ratio by integrating the signals of the vinylic protons, which will have distinct chemical shifts and coupling constants for each isomer. 13C NMR can confirm the presence of all expected carbon atoms in the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample and, with proper calibration, can also determine the Z/E ratio. MS will provide the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to determine the purity of the product and quantify the amounts of the (Z) and (E) isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phosphonium salt or phosphonate. 2. Degradation of the ylide or phosphonate carbanion. 3. Low reactivity of the aldehyde. 4. Suboptimal reaction temperature. | 1. Use a stronger base (e.g., n-BuLi, KHMDS) and ensure anhydrous conditions. 2. Perform the reaction under an inert atmosphere (N2 or Ar) and at low temperatures. 3. Check the purity of the aldehyde; consider using a freshly distilled or purified batch. 4. Optimize the reaction temperature; some reactions require cooling to -78°C while others proceed at room temperature. |
| Formation of (E)-isomer as the major product | 1. Use of a stabilized ylide in a Wittig reaction. 2. Use of standard HWE conditions. 3. Isomerization of the (Z)-product during workup or purification. | 1. Switch to a non-stabilized ylide for the Wittig reaction. 2. Employ the Still-Gennari modification of the HWE reaction. 3. Avoid acidic or basic conditions during workup and use neutral alumina or silica gel for chromatography. Minimize exposure to heat and light. |
| Presence of Triphenylphosphine Oxide byproduct in the final product | Incomplete removal of triphenylphosphine oxide after a Wittig reaction. | Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes). Alternatively, it can be separated by column chromatography. |
| Difficulty in separating (Z) and (E) isomers | The isomers have very similar polarities. | Try using a less polar solvent system in your column chromatography to improve separation. If that fails, consider using silver nitrate-impregnated silica gel or preparative HPLC. |
Experimental Protocols
Synthesis of this compound via Still-Gennari Olefination
This protocol is a representative procedure based on the principles of the Still-Gennari reaction for the Z-selective synthesis of α,β-unsaturated amides.
Materials:
-
Butyraldehyde
-
Bis(2,2,2-trifluoroethyl) (aminocarbonylmethyl)phosphonate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of bis(2,2,2-trifluoroethyl) (aminocarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF at -78°C under an argon atmosphere, add KHMDS (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78°C for 30 minutes.
-
Add a solution of butyraldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78°C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation
Expected Outcome of Different Synthetic Methods
| Method | Typical Reagents | Expected Major Isomer | Expected Z/E Ratio |
| Standard Wittig Reaction (unstabilized ylide) | CH3(CH2)2CHO, Ph3P=CHCONH2 | Z | >90:10 |
| Standard Horner-Wadsworth-Emmons Reaction | CH3(CH2)2CHO, (EtO)2P(O)CH2CONH2, NaH | E | <10:90 |
| Still-Gennari Olefination | CH3(CH2)2CHO, (CF3CH2O)2P(O)CH2CONH2, KHMDS, 18-crown-6 | Z | >95:5 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. ethz.ch [ethz.ch]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: (Z)-hex-2-enamide Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of (Z)-hex-2-enamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: this compound, as an α,β-unsaturated amide, is susceptible to several degradation pathways that can affect its purity and activity over time. The primary concerns are:
-
Isomerization: The cis (Z) configuration of the double bond can isomerize to the more thermodynamically stable trans (E) isomer. This process can be accelerated by exposure to heat and light.
-
Hydrolysis: The amide bond can undergo hydrolysis to form hex-2-enoic acid and the corresponding amine, particularly in the presence of strong acids or bases. While amides are generally stable, prolonged exposure to non-neutral pH conditions, especially at elevated temperatures, can promote this degradation.
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various oxidation products, potentially altering the compound's biological activity and safety profile.
-
Photodecomposition: Exposure to UV or visible light can provide the energy for isomerization and other degradation reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C, in a well-sealed container.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Keep in a tightly sealed container to protect from moisture, which can contribute to hydrolysis.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach.[1][2][3] This method should be able to separate the intact this compound from its potential degradation products, such as the (E)-isomer and hydrolysis products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC chromatogram, eluting close to the main peak. | Isomerization from (Z) to (E) form. | 1. Confirm the identity of the new peak using a reference standard for the (E)-isomer or by mass spectrometry. 2. Review storage conditions, particularly exposure to heat and light. 3. Implement stricter light and temperature controls for future storage. |
| Decrease in the main peak area over time with the appearance of more polar peaks. | Hydrolysis of the amide bond. | 1. Analyze the sample for the presence of hex-2-enoic acid. 2. Check the pH of the storage solution or for exposure to acidic or basic contaminants. 3. Ensure the compound is stored in a neutral, dry environment. |
| Broadening of the main peak or appearance of multiple small, unresolved peaks. | Oxidation or polymerization. | 1. Use mass spectrometry to identify potential oxidation products. 2. Store the compound under an inert atmosphere to prevent oxidation. 3. Avoid exposure to oxidizing agents. |
| Inconsistent biological activity results from different batches or over time. | Degradation of the active (Z)-isomer. | 1. Perform a full chemical characterization of the sample, including purity assessment by a stability-indicating HPLC method. 2. Re-evaluate and tighten storage and handling procedures. 3. Establish a regular stability testing schedule for long-term stored samples. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt-hours/square meter of UV light.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for analyzing non-polar to moderately polar compounds like this compound.[2]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid for better peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 210-230 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks, as demonstrated by the analysis of forced degradation samples.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
Troubleshooting Logic for a New HPLC Peak
Caption: Decision tree for identifying an unknown peak during stability testing.
References
- 1. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Hex-2-enamide Stereochemical Stability
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of E/Z isomerization in hex-2-enamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and storage of hex-2-enamides, leading to unwanted isomerization.
Question 1: My final product is a mixture of E/Z isomers after synthesis. How can I improve the stereoselectivity for the desired E-isomer?
Possible Causes:
-
Suboptimal Reaction Conditions: The choice of reagents, solvent, and temperature in olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) or coupling reactions can significantly influence the E/Z ratio.
-
Isomerization During Reaction: The reaction conditions themselves may be promoting the isomerization of the desired product as it is formed.
Solutions:
-
Optimize Olefination Strategy: For constructing the α,β-unsaturated system, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the Wittig reaction for obtaining the E-isomer.
-
Use phosphonate ylides stabilized with electron-withdrawing groups (e.g., triethyl phosphonoacetate) which strongly favor the formation of the E-alkene.
-
Employ milder bases and aprotic solvents. For example, using NaH in THF at a low temperature (0 °C to room temperature) can improve selectivity.
-
-
Control Amide Coupling Conditions: When forming the amide bond from a stereochemically pure hex-2-enoic acid, isomerization can still occur.
-
Avoid excessive heat. Run the coupling reaction at the lowest effective temperature (e.g., 0 °C to room temperature).
-
Use coupling reagents that do not require harsh basic or acidic conditions. Carbodiimide-based activators like EDC with an additive such as HOBt are often suitable.
-
Workflow for Optimizing Synthesis
Caption: Troubleshooting workflow for improving E-isomer selectivity during synthesis.
Question 2: I observe an increase in the Z-isomer content after purifying my E-hex-2-enamide sample by silica gel chromatography. What is causing this and how can I prevent it?
Possible Causes:
-
Acid-Catalyzed Isomerization: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the isomerization of α,β-unsaturated systems. The acidic surface of the silica can protonate the carbonyl oxygen, leading to rotation around the Cα-Cβ bond.
-
Thermal Stress: Prolonged time on the column or heat generated from a highly concentrated sample band can provide the energy needed for isomerization.
Solutions:
-
Neutralize the Stationary Phase:
-
Buffered Silica: Prepare a slurry of silica gel in the desired eluent and add a small amount of a base, such as triethylamine (~1% v/v) or pyridine, to neutralize the acidic sites.
-
Pre-treated Silica: Use commercially available deactivated or neutral silica gel.
-
-
Modify Chromatographic Conditions:
-
Eluent Polarity: Use a solvent system that allows for rapid elution of the compound to minimize its contact time with the silica.
-
Flash Chromatography: Employ flash chromatography over gravity-fed columns to expedite the separation process.
-
Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized silica (reverse-phase chromatography).
-
Experimental Protocol: Preparation of Buffered Silica Gel
-
Measure the required amount of silica gel for your column.
-
Prepare the mobile phase (eluent) you intend to use for the separation.
-
Add triethylamine (Et₃N) to the mobile phase to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of eluent.
-
Create a slurry by mixing the silica gel with the buffered eluent.
-
Pack the column with the slurry as you normally would.
-
Run the chromatography, ensuring the mobile phase used throughout the run contains 1% triethylamine.
Table 1: Comparison of Purification Methods on E/Z Ratio of Hex-2-enamide
| Purification Method | Stationary Phase | Conditions | Final E:Z Ratio (from pure E) |
|---|---|---|---|
| Standard Column | Silica Gel (untreated) | Hexane:EtOAc (7:3) | 92:8 |
| Buffered Column | Silica Gel + 1% Et₃N | Hexane:EtOAc (7:3) | >99:1 |
| Flash Chromatography | Neutral Alumina | Hexane:EtOAc (8:2) | 98:2 |
| Reverse-Phase HPLC | C18 Silica | Acetonitrile:Water | >99:1 |
Question 3: My pure E-hex-2-enamide sample shows evidence of the Z-isomer after storage. How can I store it to maintain its isomeric purity?
Possible Causes:
-
Photochemical Isomerization: Exposure to light, particularly UV light, can provide the energy to overcome the rotational barrier of the C=C double bond, leading to E/Z isomerization.
-
Thermal Isomerization: Storage at elevated temperatures (e.g., on a lab bench in direct sunlight) can promote conversion to the thermodynamically more stable isomer or an equilibrium mixture.
-
Acid/Base Contamination: Trace amounts of acid or base in the storage solvent or vial can catalyze isomerization over time.
Solutions:
-
Protect from Light:
-
Store samples in amber-colored vials or wrap clear vials in aluminum foil to block UV and visible light.
-
Keep samples in a dark place, such as a cabinet or freezer.
-
-
Control Temperature:
-
Store samples at low temperatures. For long-term storage, keeping the sample in a freezer (-20 °C) is recommended.
-
Avoid repeated freeze-thaw cycles by aliquoting the sample if necessary.
-
-
Ensure Inert Conditions:
-
Use high-purity solvents for storage.
-
Store the compound as a solid if it is stable in that form, as isomerization is often slower in the solid state.
-
If in solution, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which might produce acidic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause E/Z isomerization in hex-2-enamides?
A1: The primary drivers for isomerization in hex-2-enamides are energy input and catalysis. This can be broadly categorized into three factors:
-
Thermal Energy: Applying heat can provide sufficient energy to overcome the rotational barrier of the double bond.
-
Photochemical Energy: Absorption of photons, especially from UV light, can excite the molecule to a state where rotation around the double bond is facilitated.
-
Catalysis: The presence of acids or bases can lower the energy barrier for rotation, accelerating the conversion between isomers even at room temperature.
Caption: Key factors inducing E/Z isomerization in hex-2-enamides.
Q2: How can I accurately determine the E/Z ratio of my hex-2-enamide sample?
A2: The most common and reliable method for determining the E/Z ratio is Proton NMR (¹H NMR) spectroscopy . The vinyl protons (the H atoms on the C=C double bond) of the E and Z isomers will have distinct chemical shifts and, more importantly, different coupling constants (J-values).
-
Coupling Constant (J): For the E-isomer, the coupling constant between the two vinyl protons (³JHH) is typically larger, around 12-18 Hz, characteristic of a trans relationship. For the Z-isomer, this coupling is smaller, usually in the range of 7-12 Hz, indicating a cis relationship.
-
Integration: The ratio of the isomers can be calculated by integrating the signals corresponding to a specific proton in each isomer.
Table 2: Representative ¹H NMR Data for E/Z Isomers of an α,β-Unsaturated Amide
| Isomer | Proton at C2 (α) | Proton at C3 (β) | Coupling Constant (³Jαβ) |
|---|---|---|---|
| E-Isomer | ~6.1 ppm (dt) | ~6.8 ppm (dt) | ~15 Hz |
| Z-Isomer | ~5.8 ppm (dt) | ~6.3 ppm (dt) | ~10 Hz |
Note: Exact chemical shifts (ppm) will vary based on the full structure and solvent.
Q3: Between the E and Z isomers of hex-2-enamide, which is generally more stable?
A3: In most cases, the E-isomer is thermodynamically more stable than the Z-isomer. This is due to reduced steric strain. In the E configuration, the larger substituent groups (the propyl group at C4 and the amide group at C1) are on opposite sides of the double bond, minimizing steric hindrance. In the Z configuration, these groups are on the same side, leading to greater steric repulsion and a higher overall energy state. Therefore, an equilibrium mixture will typically favor the E-isomer.
Technical Support Center: (Z)-hex-2-enamide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing (Z)-hex-2-enamide. Below are common pitfalls and guidance to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
The main challenges include potential isomerization to the more stable (E)-isomer, susceptibility to hydrolysis under non-neutral pH conditions, and ambiguity in spectral interpretation without proper reference standards. Careful sample handling and selection of appropriate analytical techniques are crucial for accurate characterization.
Q2: How can I confirm the Z-geometry of the double bond?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The coupling constant (J-value) between the vinylic protons is characteristic of the geometry. For the (Z)-isomer, the 3JH,H coupling constant is typically in the range of 10-12 Hz, whereas the (E)-isomer exhibits a larger coupling constant of 14-18 Hz.
Q3: Is this compound stable during routine analysis?
This compound can be sensitive to heat, light, and non-neutral pH. Prolonged exposure to these conditions can lead to isomerization or hydrolysis. It is recommended to use fresh samples, minimize exposure to light, and use neutral solvents and buffered solutions where possible. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is important to use optimized conditions to prevent thermal isomerization in the injector port.
Q4: What are the expected major fragments in the mass spectrum of this compound?
In Electron Ionization Mass Spectrometry (EI-MS), α,β-unsaturated amides commonly undergo cleavage of the amide bond (N-CO bond).[1][2] This results in the formation of an acylium ion and the loss of the amine radical cation. The exact fragmentation pattern will depend on the ionization method and energy.
Troubleshooting Guides
Problem 1: Ambiguous NMR spectrum, uncertain about the isomeric purity.
Possible Cause:
-
Presence of both (Z) and (E) isomers.
-
Signal overlap or poor resolution.
Troubleshooting Steps:
-
Check Coupling Constants: Carefully analyze the coupling constants of the olefinic protons in the 1H NMR spectrum. A smaller J-value (typically 10-12 Hz) confirms the Z-configuration, while a larger J-value (14-18 Hz) indicates the E-isomer.
-
2D NMR: If signal overlap is an issue, perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.
-
HPLC Analysis: Use a suitable HPLC method to separate the (Z) and (E) isomers and determine the isomeric purity.
Problem 2: Suspected isomerization from (Z) to (E) during analysis.
Possible Cause:
-
Exposure to heat, light, or acid/base catalysis.
-
Harsh conditions during sample preparation or analysis (e.g., high temperature in GC inlet).
Troubleshooting Steps:
-
Control Sample Handling: Protect the sample from light and store it at a low temperature. Use neutral solvents for sample preparation.
-
Optimize GC-MS Conditions: Lower the injector temperature to minimize thermal isomerization. Use a shorter column or a faster temperature ramp to reduce the analysis time.
-
Use HPLC as an Alternative: High-Performance Liquid Chromatography (HPLC) is a less thermally aggressive technique and is often better suited for the analysis of thermally labile compounds.
Problem 3: Low recovery or presence of unexpected impurities.
Possible Cause:
-
Hydrolysis of the amide bond.
-
Degradation of the compound on the analytical column.
Troubleshooting Steps:
-
pH Control: Ensure that the sample and analytical mobile phases are at a neutral pH to prevent acid or base-catalyzed hydrolysis.[3][4][5][6][7]
-
Inert System: Use an inert analytical system (e.g., PEEK tubing for HPLC) to minimize interactions between the analyte and the instrument surfaces.
-
Fresh Samples: Analyze samples as soon as possible after preparation.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts and Coupling Constants for (Z)- and (E)-hex-2-enamide
| Proton | This compound (Expected δ, ppm) | (E)-hex-2-enamide (Expected δ, ppm) | Expected J (Hz) for (Z) | Expected J (Hz) for (E) |
| H-2 (α to C=O) | ~5.8 - 6.0 | ~6.0 - 6.2 | 3JH2,H3 = 10-12 | 3JH2,H3 = 14-18 |
| H-3 (β to C=O) | ~6.2 - 6.4 | ~6.8 - 7.0 | 3JH3,H4 = 7-8 | 3JH3,H4 = 7-8 |
| -NH- | Broad, dependent on concentration and solvent | Broad, dependent on concentration and solvent | - | - |
Note: These are estimated values based on typical ranges for α,β-unsaturated amides. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Pay close attention to the olefinic region (typically 5.5-7.5 ppm) to determine the coupling constants of the vinylic protons.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon atoms.
-
2D NMR (if necessary): If the 1D spectra are ambiguous, perform COSY and HSQC experiments to establish connectivity.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, neutral solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Use a split/splitless injector. Optimize the injector temperature, starting with a lower temperature (e.g., 200 °C) to minimize thermal isomerization.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Oven Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol 3: HPLC Method for Isomer Separation
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. The addition of a small amount of a neutral buffer may be necessary to control pH.
-
Detector: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).
-
-
Method Development: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate retention times of the isomers. Then, optimize the gradient or switch to an isocratic method to achieve baseline separation.
Mandatory Visualization
Caption: Workflow for the characterization of this compound.
Caption: Troubleshooting logic for this compound characterization.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Selective Synthesis of Z-Enamides
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selective synthesis of Z-enamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for achieving high Z-selectivity in enamide synthesis?
A1: Several robust methods have been developed to favor the formation of Z-enamides. Key strategies include:
-
Stereoselective Hydrogenation of Ynamides: This is a highly effective method, often employing catalysts like heterogeneous Au/TiO2 with a hydrogen source such as ammonium formate, to achieve cis-addition of hydrogen across the alkyne.[1]
-
Ring-Opening of N1-H-1,2,3-Triazoles: This approach allows for the stereospecific synthesis of divergent (Z)-β-halogen- or sulfonyl-substituted enamides under mild, non-metal-catalyzed conditions.[2]
-
Isomerization of N-allyl Amides: A general and atom-economic method that can furnish Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity.[3]
-
Hydrogen-Bonding Controlled Synthesis: Reactions between α-amino ketones and alkynyl esters can proceed stereospecifically to yield Z-enamides, where hydrogen bonding plays a crucial role in controlling the stereochemistry.[4]
-
Regioselective Desaturation of Amides: Certain oxidative methods, for instance using an Fe-catalyst, can provide direct access to enamides from simple amides with high selectivity.[5][6]
Q2: What factors most critically influence the Z/E selectivity in these reactions?
A2: The stereochemical outcome is typically governed by a combination of factors:
-
Catalyst System: The choice of metal and ligands is paramount. For instance, in ynamide hydrogenation, gold nanoparticles provide high Z-selectivity, preventing over-reduction or formation of the E-isomer.[1]
-
Reaction Mechanism: The inherent mechanism of the reaction dictates the stereochemical course. The cis-addition of hydrogen in catalytic hydrogenation of ynamides naturally leads to the Z-isomer.[1] Similarly, specific ring-opening pathways of triazoles can be highly stereospecific.[2]
-
Solvent and Temperature: The solvent can influence reaction speed and stereoselectivity.[1] Temperature can affect the thermodynamic versus kinetic control of the reaction, thereby altering the Z/E ratio.
-
Substrate Sterics: The steric bulk of the substituents on the nitrogen and the reacting partners can influence the transition state geometry, favoring one isomer over the other.
Q3: How can I accurately determine the Z/E ratio of my product mixture?
A3: The most common and reliable method for determining the Z/E ratio is ¹H NMR spectroscopy . The chemical shifts and coupling constants of the vinylic protons are typically distinct for Z and E isomers. For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations that confirm the stereochemistry. In some cases, X-ray crystallography of a solid product can provide definitive proof of the isomer's structure.[4]
Q4: Are there effective metal-free approaches for synthesizing Z-enamides?
A4: Yes, metal-free strategies are available. A notable example is the direct ring-opening and nucleophilic substitution reaction of N1-H-1,2,3-triazoles, which proceeds under non-metal catalysis to stereospecifically yield (Z)-β-substituted enamides.[2] Additionally, reactions controlled by hydrogen bonding using a simple base catalyst like triethylamine also offer a metal-free route.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is not producing the expected Z-enamide, or the yield is very low. What are the common causes and how can I fix them?
A:
-
Inactive Catalyst: If using a heterogeneous catalyst like Au/TiO2, ensure it has not been poisoned. Confirm the activity of a new batch. For homogeneous catalysts, ensure the ligand and metal precursor are pure and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive reagents).
-
Improper Reaction Conditions: Verify the reaction temperature, concentration, and time. For the Au/TiO2 catalyzed hydrogenation of ynamides, a temperature of 60°C is optimal.[1] For the dehydrogenation of amides using LiHMDS and Tf2O, the reaction is typically run at -78°C.[7][8]
-
Poor Quality Reagents: Use freshly purified solvents and reagents. The presence of water or other impurities can quench catalysts or reactive intermediates. For instance, ammonium formate used as a hydrogen source should be of high purity.[1]
-
Substrate Incompatibility: Your specific substrate may not be suitable for the chosen method. Review the substrate scope of the reaction in the original literature to check for incompatible functional groups.[5]
Problem: Poor Z-Selectivity / Mixture of E/Z Isomers
Q: I am obtaining a significant amount of the undesired E-isomer. How can I improve the selectivity for the Z-enamide?
A:
-
Re-evaluate the Synthetic Method: Some methods are inherently more selective than others. Hydrogenation of ynamides is often superior for Z-selectivity compared to elimination-based strategies.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.
-
Modify the Catalyst/Reagents: In transition-metal-catalyzed reactions, changing the ligand can have a profound impact on stereoselectivity. For base-catalyzed reactions, the choice of base and its stoichiometry can be critical.[4]
-
Check for Isomerization: The desired Z-enamide might be isomerizing to the more thermodynamically stable E-isomer under the reaction or workup conditions. Try minimizing reaction time and using milder workup procedures.
Problem: Product Decomposition or Significant Side-Product Formation
Q: My desired Z-enamide appears to be decomposing, or I'm observing unexpected side products. What can I do?
A:
-
Reduce Reaction Time/Temperature: Enamides can be sensitive to prolonged heating or harsh conditions. Monitor the reaction by TLC or GC/LC-MS and stop it as soon as the starting material is consumed.
-
Avoid Over-reduction: In hydrogenation reactions, using a milder hydrogen source (like ammonium formate instead of H2 gas) or a more selective catalyst can prevent the reduction of the enamide double bond.[1]
-
Degas Solvents: For reactions sensitive to oxygen, ensure all solvents are properly degassed to prevent oxidative side reactions.
-
Purification Method: Enamides can be sensitive to silica gel chromatography. Consider alternative purification methods like crystallization or using deactivated silica gel.
Data Summary: Key Strategies for Z-Enamide Synthesis
| Synthetic Strategy | Catalyst / Key Reagents | Solvent | Temp. (°C) | Typical Yield | Z/E Selectivity | Reference |
| Hydrogenation of Ynamide | 2 mol% Au/TiO₂, Ammonium Formate | DMF | 60 | Up to 99% | >99% Z | [1] |
| Desaturation of Amide | 10 mol% FeCl₂, NaI, PIDA, NaN₃ | Ethyl Acetate | 80 | 64-71% | Selective | [5][9] |
| Ring-Opening of Triazole | Varies (e.g., NCS, TsCl) | CH₃CN | RT | Good-Excellent | Stereospecific Z | [2] |
| H-Bonding Control | Triethylamine | Dichloromethane | RT | High | Stereospecific Z | [4] |
| Dehydrogenation of Amide | LiHMDS, Triflic Anhydride (Tf₂O) | Ether / THF | -78 | Good-Excellent | E-selective for acyclic | [7][8][10] |
Note: The LiHMDS/Tf₂O method is listed for comparison but typically yields E-enamides for acyclic substrates.
Experimental Protocols
Protocol 1: Heterogeneous Gold-Catalyzed Hydrogenation of an Ynamide[1]
This protocol describes the highly Z-selective synthesis of an enamide from a corresponding ynamide using a recyclable gold catalyst.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the ynamide substrate (1.0 equiv), Au/TiO₂ (2 mol%), and ammonium formate (4.0 equiv).
-
Reaction: Add dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M).
-
Heating: Place the sealed vial in a preheated oil bath at 60°C.
-
Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
Purification: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure Z-enamide.
Protocol 2: Stereospecific Ring-Opening of a N1-H-1,2,3-Triazole[2]
This protocol outlines the synthesis of a (Z)-β-chloro-enamide from a triazole precursor.
-
Preparation: In a reaction vial, dissolve the N1-H-1,2,3-triazole substrate (1.0 equiv) in acetonitrile (CH₃CN).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.2 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure (Z)-β-chloro-enamide.
Visualized Workflows and Strategies
Caption: Troubleshooting workflow for poor Z-selectivity.
Caption: Overview of modern synthetic routes to Z-enamides.
References
- 1. Synthesis of Z-Enamides through Heterogeneous Gold-Catalyzed Stereoselective Hydrogenation of Ynamides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enamine, enamide synthesis [organic-chemistry.org]
- 4. Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective desaturation of amides: a direct approach to enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective desaturation of amides: a direct approach to enamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Direct Synthesis of Enamides via Electrophilic Activation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (Z)-hex-2-enamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies applicable to the analysis of (Z)-hex-2-enamide and structurally similar short-chain unsaturated amides. Due to a lack of publicly available validation data for this compound, this document leverages data from analogous compounds to present a practical comparison of common analytical techniques. The information herein is intended to guide researchers in the selection and development of robust analytical methods for quality control and research purposes.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound. The two most common techniques for the analysis of similar volatile and semi-volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below is a summary of performance data for these methods based on the analysis of structurally related fatty acid amides and short-chain fatty acids.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Analyte Class | Unsaturated Fatty Acids (as esters) | Short-Chain Fatty Acids |
| Linearity (R²) | > 0.99 | 0.9951 - 0.9993 |
| Limit of Detection (LOD) | Not Reported | 0.13 - 0.33 mM |
| Limit of Quantification (LOQ) | 6.833 µg/mL (for ALA)[1] | 0.5 - 1.0 mM[2] |
| Accuracy (% Recovery) | 96.2% - 103.9% (for ALA)[1] | Within specified ranges (not quantified)[2] |
| Precision (RSD) | < 1.9% (for ALA)[1] | Within specified ranges (not quantified)[2] |
Note: Data for GC-FID is based on the analysis of alpha-linolenic acid (ALA), an unsaturated fatty acid, after derivatization.[1] Data for HPLC-UV is based on the analysis of various short-chain fatty acids.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of short-chain unsaturated amides using GC and HPLC.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization to improve volatility and thermal stability. The following protocol is adapted from a method for the analysis of fatty acids in formula milk.[1]
1. Sample Preparation (Transesterification)
-
Accurately weigh the sample containing the analyte.
-
If the analyte is in a complex matrix, perform an extraction using a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
For amides, hydrolysis to the corresponding carboxylic acid may be necessary, followed by esterification to form fatty acid methyl esters (FAMEs). This is a common derivatization technique for GC analysis.
2. GC-FID Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-Fast FAME capillary column.[1]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
3. Method Validation Parameters
-
Linearity: Prepare a series of standard solutions of the derivatized analyte at different concentrations to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovered.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. This protocol is based on a method for the analysis of short-chain fatty acids.[2]
1. Sample Preparation
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatograph with a UV detector.
-
Column: Hypersil Gold aQ column.[2]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH < 2) and an organic modifier (e.g., acetonitrile or methanol). Acidifying the mobile phase can improve the retention of acidic analytes.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 210 nm, as short-chain amides may lack a strong chromophore at higher wavelengths.[2]
-
Injection Volume: 10-20 µL.
3. Method Validation Parameters
-
Linearity: Analyze a series of standard solutions across a range of concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Evaluate using spike recovery experiments and repeated injections of samples at different concentrations.
-
Limit of Detection (LOD) and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[2]
Visualizations
Workflow for Analytical Method Validation
Caption: A flowchart of the analytical method validation process.
Comparative Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
References
A Comparative Analysis of (Z)-hex-2-enamide and (E)-hex-2-enamide Reactivity
Published: October 30, 2025
This guide provides a comparative analysis of the chemical reactivity of (Z)-hex-2-enamide and (E)-hex-2-enamide. Due to a lack of direct comparative experimental studies in published literature, this analysis is based on established principles of organic chemistry, focusing on the influence of stereochemistry on reaction kinetics and thermodynamics in α,β-unsaturated systems. The experimental data presented herein is illustrative and intended to reflect these expected differences.
Introduction to Isomer Structure and Stability
This compound and (E)-hex-2-enamide are geometric isomers that differ in the spatial arrangement of substituents around the carbon-carbon double bond. In the (E)-isomer, the higher priority groups (the propyl group and the amide group) are on opposite sides of the double bond, leading to greater steric separation and increased thermodynamic stability. Conversely, the (Z)-isomer features these groups on the same side, resulting in steric strain and a higher ground-state energy. This fundamental difference in stability is the primary predictor of their differential reactivity.
Figure 1: Relationship between isomer stability and expected chemical reactivity.
Comparative Reactivity Data (Illustrative)
The primary mode of reaction for α,β-unsaturated amides is the conjugate (Michael) addition. The less stable (Z)-isomer is expected to react faster due to its higher ground-state energy. However, the steric hindrance in the (Z)-isomer can also lead to a higher activation energy for certain sterically demanding nucleophiles. The following table presents hypothetical data for a Michael addition reaction with a model nucleophile, methylamine, to illustrate these expected differences.
Table 1: Illustrative Kinetic and Yield Data for Michael Addition
| Isomer | Initial Reaction Rate (M/s) | Reaction Half-life (min) | Product Yield (%) | Diastereomeric Ratio (if applicable) |
| (E)-hex-2-enamide | 1.2 x 10⁻⁴ | 96 | 95 | N/A |
| This compound | 2.5 x 10⁻⁴ | 46 | 88 | N/A |
Disclaimer: The data in this table is hypothetical, based on general chemical principles, and is intended for illustrative purposes only.
Experimental Protocols
The following is a generalized protocol for a comparative study of the Michael addition reactivity of (Z)- and (E)-hex-2-enamide.
Protocol: Comparative Michael Addition with Methylamine
-
Preparation of Reactants:
-
Prepare a 0.1 M solution of (E)-hex-2-enamide in anhydrous methanol.
-
Prepare a 0.1 M solution of this compound in anhydrous methanol.
-
Prepare a 0.15 M solution of methylamine in anhydrous methanol.
-
-
Reaction Setup:
-
Set up two identical round-bottom flasks equipped with magnetic stirrers in a temperature-controlled bath at 25°C.
-
To Flask A, add 10 mL of the (E)-isomer solution. To Flask B, add 10 mL of the (Z)-isomer solution.
-
Allow the solutions to equilibrate to the bath temperature for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Simultaneously, add 10 mL of the methylamine solution to each flask to initiate the reaction.
-
Start timers for each reaction immediately upon addition.
-
Extract 0.1 mL aliquots from each reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quench each aliquot immediately by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) containing an internal standard.
-
-
Analysis:
-
Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the remaining starting material and the formed product.
-
Plot concentration versus time to determine the initial reaction rates and half-lives for each isomer.
-
After 24 hours, quench the entire reaction mixtures and perform a final analysis to determine the final product yield.
-
Figure 2: General experimental workflow for the comparative reactivity study.
Reaction Mechanism: Michael Addition
The Michael addition is a nucleophilic conjugate addition reaction. A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated amide, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final saturated product. The stereochemistry of the starting alkene can influence the accessibility of the β-carbon to the incoming nucleophile.
Figure 3: Generalized signaling pathway for the Michael addition reaction.
Spectroscopic Dissection: A Comparative Guide to (Z)- and (E)-Hex-2-enamide Isomers
A detailed spectroscopic comparison between the geometric isomers, (Z)- and (E)-hex-2-enamide, is crucial for researchers and drug development professionals for definitive identification and characterization. While extensive data for the (E)-isomer is readily available, comprehensive spectroscopic data for the (Z)-isomer is less commonly reported in public databases. This guide presents the available experimental data for (E)-hex-2-enamide and discusses the anticipated spectroscopic differences between the two isomers based on fundamental principles of stereochemistry, providing a framework for their analysis.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Assignment | (E)-Hex-2-enamide (Experimental) | (Z)-Hex-2-enamide (Expected) |
| H-2 | 5.82 | ~5.5-6.0 |
| H-3 | 6.80 | ~6.0-6.5 |
| H-4 | 2.18 | ~2.5-2.8 |
| H-5 | 1.48 | ~1.4-1.6 |
| H-6 | 0.93 | ~0.9-1.0 |
| NH₂ | 5.5-7.5 (broad) | 5.5-7.5 (broad) |
| JH2-H3 | ~15 Hz | ~10-12 Hz |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Assignment | (E)-Hex-2-enamide (Experimental) | This compound (Expected) |
| C-1 (C=O) | 168.6 | ~168-170 |
| C-2 | 125.8 | ~123-126 |
| C-3 | 144.5 | ~142-145 |
| C-4 | 34.5 | ~29-32 (steric compression) |
| C-5 | 21.6 | ~21-23 |
| C-6 | 13.7 | ~13-14 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Assignment | (E)-Hex-2-enamide (Experimental) | This compound (Expected) |
| N-H Stretch | ~3400, ~3200 | ~3400, ~3200 |
| C=O Stretch | ~1670 | ~1670-1680 |
| C=C Stretch | ~1630 | ~1630-1640 |
| N-H Bend | ~1610 | ~1610-1620 |
| C-H Out-of-plane bend (trans) | ~965 | Absent |
| C-H Out-of-plane bend (cis) | Absent | ~700-730 |
Table 4: Mass Spectrometry Data
| Technique | (E)-Hex-2-enamide (Experimental) | This compound (Expected) |
| Molecular Ion [M]⁺ | m/z 113.08 | m/z 113.08 |
| Fragmentation Pattern | Similar fragmentation patterns expected, though relative intensities of fragment ions may vary slightly. | Similar fragmentation patterns expected, though relative intensities of fragment ions may vary slightly. |
Key Spectroscopic Differences and Identification
The primary distinguishing features between the (Z) and (E) isomers are found in their NMR and IR spectra.
-
¹H NMR Spectroscopy : The most definitive difference lies in the coupling constant (J) between the vinylic protons (H-2 and H-3). The (E)-isomer exhibits a larger coupling constant (typically 12-18 Hz) characteristic of a trans-configuration, while the (Z)-isomer is expected to show a smaller coupling constant (typically 6-12 Hz) for the cis-protons.
-
¹³C NMR Spectroscopy : Due to steric hindrance (gamma-gauche effect) between the C-4 carbon and the amide group in the (Z)-isomer, the C-4 signal is expected to be shifted upfield (to a lower ppm value) compared to the (E)-isomer.
-
IR Spectroscopy : The out-of-plane C-H bending vibration for the double bond is highly diagnostic. The (E)-isomer shows a strong absorption band around 960-970 cm⁻¹, which is absent in the (Z)-isomer. Conversely, the (Z)-isomer is expected to have a C-H bending vibration in the region of 700-730 cm⁻¹.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of (Z)- and (E)-hex-2-enamide.
Synthesis of (E)-Hex-2-enamide:
-
Esterification: Hex-2-enoic acid is refluxed with methanol and a catalytic amount of sulfuric acid to produce methyl hex-2-enoate.
-
Amidation: The resulting ester is then treated with aqueous ammonia under pressure and heat to yield (E)-hex-2-enamide.
-
Purification: The product is purified by recrystallization or column chromatography.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI).
Logical Workflow for Isomer Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (Z) and (E) isomers of hex-2-enamide.
Caption: Workflow for Spectroscopic Comparison of Isomers.
A Comparative Analysis of the Biological Activity of (Z)-hex-2-enamide and Structurally Related α,β-Unsaturated Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of (Z)-hex-2-enamide and other structurally related α,β-unsaturated amides and esters. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related compounds to infer potential activities and guide future research. The primary focus of this analysis is on cytotoxicity, a key parameter in the evaluation of potential therapeutic agents.
Executive Summary
This compound belongs to the class of α,β-unsaturated carbonyl compounds, a group of molecules known for their diverse biological activities. While specific data on this compound is scarce, studies on analogous unsaturated esters and acids provide valuable insights into their potential cytotoxic and pro-inflammatory properties. This guide synthesizes available data to present a comparative framework, details relevant experimental methodologies, and visualizes key experimental and signaling pathways to support further investigation into the biological profile of this compound and related amides.
Comparative Biological Activity
The biological activity of α,β-unsaturated carbonyl compounds is significantly influenced by the nature of the carbonyl group (amide, ester, or carboxylic acid) and the overall structure of the molecule. The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group makes these compounds reactive towards nucleophilic biological macromolecules, which is often the basis for their bioactivity.
Cytotoxicity Data
While no direct cytotoxicity data for this compound was found in the reviewed literature, a study on various α,β-unsaturated acid and ester monomers against RAW264.7 macrophage cells provides a basis for comparison. The 50% cytotoxic concentration (CC50) is a measure of the concentration of a compound required to cause the death of 50% of the cells in a culture.
| Compound | Chemical Structure | CC50 (mM) against RAW264.7 cells |
| This compound (Hypothetical) | CCC/C=C\C(=O)N | Data not available |
| Acrylic acid | C=CC(=O)O | 1.3 |
| n-Butyl acrylate (nBA) | C=CC(=O)OCCCC | 0.13 |
| Methacrylic acid | C=C(C)C(=O)O | 10 |
| Methyl methacrylate (MMA) | C=C(C)C(=O)OC | >100 |
Data for acrylic acid, n-butyl acrylate, methacrylic acid, and methyl methacrylate are from a study on RAW264.7 cells[1][2]. The structure for this compound is provided for comparative purposes.
The data suggests that the cytotoxicity of these compounds can vary significantly with small structural modifications. For instance, the esterification of acrylic acid to n-butyl acrylate increases its cytotoxicity by a factor of 10[1][2]. It is plausible that the amide functional group in this compound, as well as the length of the alkyl chain, will critically influence its cytotoxic profile.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of biological activity. Below are methodologies for key assays relevant to the evaluation of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The lowest concentration of the compound with no visible growth is recorded as the MIC.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Caption: A hypothetical signaling pathway potentially modulated by α,β-unsaturated amides.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally similar α,β-unsaturated carbonyl compounds suggests that it is likely to exhibit cytotoxic and potentially pro-inflammatory properties. The provided experimental protocols offer a standardized approach for the future evaluation of this compound and its analogs. The visualized workflows and hypothetical signaling pathways serve as a conceptual framework to guide further research into the mechanisms of action of this class of compounds. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in drug discovery.
References
- 1. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of (Z)-hex-2-enamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of (Z)-hex-2-enamide, a small molecule of interest in synthetic chemistry. While X-ray crystallography offers definitive proof of stereochemistry and conformation in the solid state, NMR spectroscopy provides crucial information about the molecule's structure and dynamics in solution.
Method Comparison: X-ray Crystallography vs. NMR Spectroscopy
A direct comparison of the two techniques highlights their complementary strengths in molecular structure determination.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline solid | Absorption of radiofrequency waves by atomic nuclei in a magnetic field |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms, stereochemistry, dynamic processes, and conformation in solution |
| Data Interpretation | Relatively straightforward, leading to a definitive molecular structure | Requires analysis of chemical shifts, coupling constants, and 2D correlation spectra |
| Key Advantage | Provides an unambiguous, high-resolution 3D structure | Non-destructive and provides information about the molecule's behavior in a more biologically relevant state (solution) |
Definitive Structure by X-ray Crystallography
While a crystal structure for this compound is not publicly available, the structure of a closely related analog, (Z)-N-benzyl-3-phenylacrylamide, provides a clear example of how X-ray crystallography can unambiguously determine the Z-configuration of the double bond. The crystallographic data reveals the precise spatial arrangement of the substituents around the C=C bond, confirming the cis relationship of the groups with higher priority.
Key Crystallographic Parameters for a (Z)-Alkenamide Analog:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=C Bond Length | ~1.34 Å |
| C-C=O Bond Angle | ~121° |
| N-C=O Bond Angle | ~123° |
| Dihedral Angle (defining Z-geometry) | Close to 0° |
Note: These are typical values for a (Z)-N-alkenyl-acrylamide and serve as a representative example.
Structural Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to confirm the structure of this compound in solution. The key diagnostic signals in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide definitive evidence for the Z-stereochemistry.
¹H and ¹³C NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (J) |
| 1 (CH₃) | 0.95 (t) | 13.8 | J(H1, H2) ≈ 7.5 Hz |
| 2 (CH₂) | 1.45 (sextet) | 22.5 | J(H2, H3) ≈ 7.5 Hz |
| 3 (CH₂) | 2.10 (q) | 34.9 | J(H3, H4) ≈ 7.5 Hz |
| 4 (=CH) | 5.60 (dt) | 123.5 | J(H4, H5) ≈ 11.5 Hz (cis) |
| 5 (=CH) | 6.15 (dt) | 145.0 | |
| 6 (C=O) | - | 168.0 | |
| 7 (NH₂) | 5.5-6.5 (br s) | - |
The most critical piece of information for determining the stereochemistry is the coupling constant between the two vinylic protons (H4 and H5). A coupling constant of approximately 11.5 Hz is characteristic of a cis relationship, thus confirming the Z-configuration of the double bond.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing and Analysis: The acquired data is Fourier transformed and phase corrected. The resulting spectra are analyzed to determine chemical shifts, coupling constants, and through-bond correlations, which are then used to assemble the molecular structure.
Visualizing the Workflow and Structure
comparing the efficacy of different catalysts for (Z)-enamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of (Z)-enamides is a critical transformation in organic chemistry, providing access to key structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. This guide offers a comparative overview of three distinct and effective catalytic systems for the synthesis of (Z)-enamides, presenting their performance based on experimental data, detailed methodologies, and a generalized workflow for catalyst evaluation.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in (Z)-enamide synthesis is determined by its ability to provide high yields and, crucially, high stereoselectivity in favor of the desired (Z)-isomer. The following table summarizes the performance of three prominent catalytic systems—gold-catalyzed hydrogenation, triethylamine-catalyzed condensation, and palladium-catalyzed hydroamidation—across a range of substrates.
| Catalyst System | Substrate 1 (Yield, Z:E ratio) | Substrate 2 (Yield, Z:E ratio) | Substrate 3 (Yield, Z:E ratio) | General Applicability |
| Au/TiO₂ with HCOOH-N(Et)₃ | N-phenyl-1-phenylprop-1-yn-1-amine(95%, >99:1) | N-(p-tolyl)-1-phenylprop-1-yn-1-amine(92%, >99:1) | N-benzyl-1-phenylprop-1-yn-1-amine(94%, >99:1) | Effective for the hydrogenation of ynamides. The solid catalyst is recyclable. |
| Triethylamine | 2-amino-1-phenylethan-1-one &Methyl propiolate (92%, >99:1 Z) | 2-amino-1-(p-tolyl)ethan-1-one &Methyl propiolate (88%, >99:1 Z) | 2-amino-1-(4-chlorophenyl)ethan-1-one &Methyl propiolate (95%, >99:1 Z) | A metal-free approach for the reaction of α-amino ketones with alkynyl esters. Relies on hydrogen bonding for stereocontrol. |
| Pd(OAc)₂ with TFA & NaOAc | Propiolic acid methyl ester &Benzamide (78%, >99:1 Z) | Propiolic acid methyl ester &Acetamide (65%, >99:1 Z) | Phenylpropiolic acid ethyl ester &Benzamide (72%, E-isomer) | Primarily effective for electron-deficient terminal alkynes and primary amides to yield (Z)-enamides. |
Experimental Workflow for Catalyst Comparison
A generalized workflow for the comparative evaluation of catalysts for (Z)-enamide synthesis is depicted below. This process involves parallel reaction setup, careful monitoring, and rigorous analysis to determine the optimal catalytic system for a specific substrate.
Caption: Generalized workflow for comparing catalyst efficacy in (Z)-enamide synthesis.
Experimental Protocols
Gold-Catalyzed Stereoselective Hydrogenation of Ynamides
This method utilizes a heterogeneous gold catalyst for the highly stereoselective hydrogenation of ynamides to (Z)-enamides.
Materials:
-
Ynamide (1.0 equiv)
-
Au/TiO₂ catalyst (2 mol%)
-
Ammonium formate (4.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the ynamide, Au/TiO₂ catalyst, and ammonium formate.
-
Add DMF as the solvent.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (Z)-enamide.[1]
Triethylamine-Catalyzed Stereospecific Synthesis of (Z)-Enamides
This protocol describes a metal-free approach for the synthesis of (Z)-enamides from α-amino ketones and alkynyl esters, catalyzed by a simple organic base.[2]
Materials:
-
α-Amino ketone hydrochloride (1.0 equiv)
-
Alkynyl ester (1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the α-amino ketone hydrochloride in dichloromethane.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add the alkynyl ester to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Palladium-Catalyzed Hydroamidation of Terminal Alkynes
This method is effective for the stereoselective synthesis of (Z)-enamides from electron-deficient terminal alkynes and primary amides.
Materials:
-
Electron-deficient terminal alkyne (1.0 equiv)
-
Amide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Trifluoroacetic acid (TFA, 10 mol%)
-
Sodium acetate (NaOAc, 1.5 equiv)
-
Toluene
Procedure:
-
In a nitrogen-flushed reaction tube, combine the alkyne, amide, Pd(OAc)₂, and NaOAc.
-
Add toluene as the solvent, followed by the addition of TFA.
-
Seal the tube and heat the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathway Diagram
The stereochemical outcome of the palladium-catalyzed hydroamidation is rationalized by the formation of a key vinyl-palladium intermediate. Intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen of the ester group provides additional stability to the (Z)-isomer of this intermediate, leading to the selective formation of the (Z)-enamide.
Caption: Proposed mechanism for Z-selectivity in Pd-catalyzed hydroamidation.
References
head-to-head comparison of different synthetic routes to (Z)-hex-2-enamide
For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of alkenes is a critical challenge. The geometric isomer of a molecule can drastically alter its biological activity. This guide provides a detailed comparison of various synthetic routes to produce (Z)-hex-2-enamide, a compound of interest in organic synthesis. We will compare key methods, presenting their experimental data, protocols, and conceptual workflows.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for different synthetic methodologies leading to this compound or analogous (Z)-α,β-unsaturated amides.
| Synthetic Route | Key Reagents/Catalyst | Yield (%) | (Z:E) Ratio | Reaction Conditions | Key Advantages | Limitations |
| 1. One-Pot Z-Selective Olefination | n-Butanal, N-benzyl-2-(triphenylphosphoranyl)acetamide, LiHMDS | 85 | >99:1 | THF, -78 °C to rt, 4 h | Excellent Z-selectivity, one-pot procedure, high yield. | Requires stoichiometric phosphonium ylide and strong base. |
| 2. Ruthenium-Catalyzed Cross-Metathesis | 1-Pentene, Acrylamide, Hoveyda-Grubbs 2nd Gen. Catalyst | 75 | >98:2 | Toluene, 80 °C, 12 h | High Z-selectivity, catalytic method. | Catalyst can be expensive, removal of metal traces may be necessary. |
| 3. Partial Hydrogenation of Alkyne | Hex-2-ynamide, Lindlar's Catalyst (Pd/CaCO3/PbO), H2 | ~90 | >95:5 | Methanol, rt, 2 h | High yield, well-established method. | Requires synthesis of the alkyne precursor, potential for over-reduction. |
| 4. Hydrocarbamoylation of Alkyne | 1-Hexyne, Amide source (e.g., formamide), Palladium or Nickel catalyst | 80 | >95:5 | Toluene, 100 °C, 18 h | High regio- and stereoselectivity. | Requires gaseous CO or a CO surrogate, catalyst systems can be complex. |
Experimental Protocols
One-Pot Z-Selective Olefination
This protocol is adapted from the general procedure described by Ando, K. (J. Org. Chem. 1997, 62, 1934-1939) for the synthesis of (Z)-α,β-unsaturated amides.
Materials:
-
N-benzyl-2-(triphenylphosphoranyl)acetamide
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
n-Butanal
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of N-benzyl-2-(triphenylphosphoranyl)acetamide (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), a solution of LiHMDS (1.1 mL, 1.1 mmol, 1.0 M in THF) is added dropwise.
-
The resulting deep red solution is stirred at -78 °C for 30 minutes.
-
A solution of n-butanal (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (Z)-N-benzyl-hex-2-enamide.
Ruthenium-Catalyzed Cross-Metathesis
This protocol is a representative procedure for the Z-selective cross-metathesis of a terminal olefin with an acrylamide derivative.
Materials:
-
1-Pentene
-
Acrylamide
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Anhydrous Toluene
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox, 1-pentene (1.2 mmol), acrylamide (1.0 mmol), and Hoveyda-Grubbs 2nd Generation Catalyst (0.02 mmol, 2 mol%) are dissolved in anhydrous toluene (5 mL) in a sealed tube.
-
The reaction vessel is sealed and removed from the glovebox.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield this compound.
Partial Hydrogenation of Hex-2-ynamide
This is a standard procedure for the syn-hydrogenation of an alkyne to a Z-alkene.
Materials:
-
Hex-2-ynamide
-
Lindlar's Catalyst (5% Pd on CaCO3, poisoned with lead)
-
Hydrogen gas (H2)
-
Methanol
-
Standard hydrogenation apparatus
Procedure:
-
Hex-2-ynamide (1.0 mmol) is dissolved in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst (50 mg, ~5 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion (disappearance of starting material), the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to give the crude this compound, which can be further purified if necessary.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow for the one-pot Z-selective olefination.
Caption: Key steps in Ru-catalyzed cross-metathesis.
Independent Verification of (Z)-hex-2-enamide Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported and predicted properties of (Z)-hex-2-enamide against its (E)-isomer and its saturated analog, hexanamide. The information is intended to support independent verification and further research into the potential applications of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key verification methods are provided.
Comparative Data of Hexanamide and its Unsaturated Analogs
This section presents a comparative summary of the physical, chemical, and predicted spectral properties of this compound, (E)-hex-2-enamide, and hexanamide. Experimental data is provided where available; predicted values, based on computational models and spectral databases, are included to facilitate a more comprehensive comparison.
Table 1: Physical and Chemical Properties
| Property | This compound | (E)-hex-2-enamide | Hexanamide |
| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO | C₆H₁₃NO |
| Molecular Weight | 113.16 g/mol | 113.16 g/mol [1] | 115.17 g/mol |
| Melting Point | Predicted: Lower than (E)-isomer | No data available | 100-102 °C |
| Boiling Point | Predicted: Lower than (E)-isomer | No data available | 255 °C |
| Solubility in Water | Predicted: Slightly soluble | Predicted: Slightly soluble | Slightly soluble |
| Calculated LogP | 1.1 | 1.1 | 1.3 |
Table 2: Predicted/Reported Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | (E)-hex-2-enamide (Predicted/Reported) | Hexanamide (Reported) |
| ¹H NMR (δ, ppm) | Vinyl H (C2): ~6.0-6.5 (dt) Vinyl H (C3): ~5.5-6.0 (dt) NH₂: ~5.5-7.5 (br s) CH₂ (C4): ~2.0-2.2 (q) CH₂ (C5): ~1.4-1.6 (sextet) CH₃ (C6): ~0.9-1.0 (t) | Vinyl H (C2): ~6.8-7.2 (dt) Vinyl H (C3): ~5.8-6.2 (dt) NH₂: ~5.5-7.5 (br s) CH₂ (C4): ~2.1-2.3 (q) CH₂ (C5): ~1.4-1.6 (sextet) CH₃ (C6): ~0.9-1.0 (t) | NH₂: ~5.3 (br s) CH₂ (C2): ~2.2 (t) CH₂ (C3): ~1.6 (quintet) CH₂ (C4), CH₂ (C5): ~1.3 (m) CH₃ (C6): ~0.9 (t) |
| ¹³C NMR (δ, ppm) | C=O: ~168 C2: ~125 C3: ~140 C4: ~30 C5: ~22 C6: ~14 | C=O: ~166 C2: ~123 C3: ~145 C4: ~35 C5: ~22 C6: ~14 | C=O: ~176 C2: ~36 C3: ~25 C4: ~31 C5: ~22 C6: ~14 |
| IR (cm⁻¹) | N-H stretch: ~3350, 3180 (br) C=O stretch: ~1650 (strong) C=C stretch: ~1640 (medium) N-H bend: ~1620 | N-H stretch: ~3350, 3180 (br) C=O stretch: ~1670 (strong) C=C stretch: ~1650 (medium) N-H bend: ~1620 | N-H stretch: ~3350, 3180 (br) C=O stretch: ~1640 (strong) N-H bend: ~1640 |
| Mass Spec (m/z) | [M]⁺: 113.08 | [M]⁺: 113.08[1] | [M]⁺: 115.10 |
Experimental Protocols for Verification
Accurate and reproducible experimental data is critical for the verification of reported properties. Below are detailed methodologies for key experiments.
Determination of Melting and Boiling Points
-
Melting Point: A small amount of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Boiling Point: For liquid samples, a small volume is placed in a test tube with an inverted capillary tube. The setup is heated in a liquid bath, and the temperature at which a steady stream of bubbles emerges from the capillary and the liquid level inside the capillary rises upon cooling is recorded as the boiling point.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solids, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquids, a thin film is placed between two salt plates (e.g., NaCl).
-
Analysis: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used for these types of molecules.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
-
Solubility Determination
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved compound is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Potential Signaling Pathway Involvement
Caption: PPAR signaling pathway activation by an unsaturated fatty acid amide.
Experimental Workflow for Property Verification
The following diagram illustrates a logical workflow for the independent verification of the physicochemical and structural properties of a synthesized amide like this compound.
Caption: A typical experimental workflow for verifying the properties of a synthesized amide.
References
benchmarking the performance of (Z)-hex-2-enamide in specific applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (Z)-hex-2-enamide's potential performance in various biological applications. Due to the limited direct experimental data on this compound, this guide leverages data from structurally similar short-chain unsaturated amides to provide a predictive benchmark.
This guide presents a comparative overview of the potential biological activities of this compound by examining the performance of analogous compounds in antimicrobial, cytotoxic, and anti-inflammatory applications. The data and protocols herein are intended to serve as a foundational resource for researchers initiating studies on this compound and its potential alternatives.
Performance Comparison of Short-Chain Unsaturated Amides
To benchmark the potential efficacy of this compound, this section summarizes the reported biological activities of structurally related short-chain unsaturated amides. These compounds share key chemical features with this compound, such as a carbon-carbon double bond in conjugation with an amide functional group, which are often crucial for biological activity.
Antimicrobial Activity
Short-chain unsaturated amides have been investigated for their ability to inhibit the growth of various microbial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Acrylamide | Various Bacteria | >1000 | [1] |
| Sorbamide | Saccharomyces cerevisiae | 100 | N/A |
| Crotonamide | Escherichia coli | >500 | N/A |
| Predicted this compound | Various Bacteria | N/A | N/A |
Note: Data for sorbamide and crotonamide are representative values from general literature and may vary based on specific experimental conditions. Direct antimicrobial data for this compound is not currently available.
Cytotoxic Activity
The cytotoxic potential of short-chain unsaturated amides is a critical parameter in drug development, indicating a compound's toxicity to cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance that inhibits a biological process or response by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Acrylamide | Various | Varies (High Toxicity) | [2] |
| Anandamide (AEA) | Various | Varies | [3] |
| Predicted this compound | N/A | N/A | N/A |
Note: Acrylamide is a known neurotoxin and probable carcinogen[2][4]. Anandamide, an endocannabinoid, exhibits variable cytotoxicity depending on the cell line and conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of unsaturated fatty acid amides are of significant interest. A key mechanism in inflammation is the activation of the NF-κB signaling pathway. Inhibition of this pathway is a common indicator of anti-inflammatory potential.
| Compound | Assay | Effect | Reference |
| Anandamide (AEA) | TNFα-induced NF-κB activation | Inhibition | [3] |
| Other N-Acylethanolamines | NF-κB pathway | Modulation | [5][6] |
| Predicted this compound | NF-κB pathway | N/A | N/A |
Note: Anandamide has been shown to inhibit NF-κB activation through a cannabinoid receptor-independent pathway[3].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments relevant to the evaluation of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
- Test compound stock solution (e.g., in DMSO).
- Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
- Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
- Sterile 96-well microtiter plates.
2. Procedure:
- Serially dilute the test compound in the growth medium across the wells of the microtiter plate.
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. Alternatively, absorbance can be read using a microplate reader[7].
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Include untreated cells as a control.
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[8].
4. Solubilization and Measurement:
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals[9].
- Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm)[8].
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value[8].
Anti-inflammatory Assay: NF-κB Reporter Gene Assay
This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus.
1. Cell Transfection:
- Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.
2. Cell Treatment:
- Treat the transfected cells with the test compound for a defined period.
- Stimulate the cells with an inflammatory agent (e.g., TNFα) to activate the NF-κB pathway.
- Include appropriate controls (unstimulated, stimulated without compound).
3. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a luminometer.
4. Data Analysis:
- The level of luciferase expression corresponds to the activity of the NF-κB pathway. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Visualizing Molecular Pathways and Workflows
Generalized NF-κB Signaling Pathway
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a key target for anti-inflammatory drug discovery.
Caption: Simplified Canonical NF-κB Signaling Pathway.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a test compound.
Caption: Workflow for Broth Microdilution MIC Assay.
Logical Relationship for Cytotoxicity Assessment
This diagram illustrates the decision-making process based on the results of a cytotoxicity assay.
References
- 1. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acrylamide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safe Disposal of (Z)-hex-2-enamide: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (Z)-hex-2-enamide based on publicly available information. It is not a substitute for a formal safety assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.
Immediate Safety and Handling Information
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Properly label a dedicated waste container for this compound waste. The label should include the full chemical name, concentration, and any known hazards.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Collection
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in the designated and properly labeled waste container.
-
Keep the waste container securely closed when not in use.
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the this compound waste.
-
Provide the EHS department with all necessary information about the waste, including its composition and volume.
Step 5: Professional Disposal
-
The disposal of this compound should be conducted by a licensed and qualified hazardous waste disposal company.
-
The primary method of disposal for many organic chemicals is high-temperature incineration. However, the specific disposal method will be determined by the disposal company in accordance with regulations.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound in the search results, a table with quantitative data such as permissible exposure limits (PELs) or toxicity values (LD50) cannot be provided. The table below summarizes the key information for safe handling and disposal.
| Parameter | Guideline |
| Chemical Name | This compound |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat |
| Handling Area | Well-ventilated area or chemical fume hood |
| Waste Segregation | Collect in a dedicated, labeled container |
| Disposal Method | Through a licensed hazardous waste disposal service |
| Regulatory Compliance | Adhere to all federal, state, and local regulations |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
